4-Bromooxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNEVFIYVUTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-57-5 | |
| Record name | 4-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromooxazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents. Its unique electronic properties and ability to participate in hydrogen bonding and pi-stacking interactions make it a valuable component in the design of novel therapeutics. Within this class of compounds, 4-bromooxazole serves as a versatile and crucial building block. The presence of a bromine atom at the C-4 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, substituted oxazole derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in synthetic and medicinal chemistry.
Chemical Structure and Properties
This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom substituted at the 4-position. While detailed experimental data on some of its physical properties are not extensively documented in publicly available literature, the following tables summarize its key identifiers and known characteristics.
Table 1: Chemical Identifiers and General Properties of this compound
| Property | Value |
| CAS Number | 1240598-57-5[1][2][3][4] |
| Molecular Formula | C₃H₂BrNO |
| Molecular Weight | 147.96 g/mol [2][5][] |
| IUPAC Name | 4-bromo-1,3-oxazole[2] |
| InChI Key | FECNEVFIYVUTEP-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=C(N=CO1)Br |
| Physical Form | Pale-yellow to Yellow-brown Liquid[2] |
| Storage Temperature | -70°C[2] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Pictogram |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | ! |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier information and may require further verification.[2]
Due to the polar nature of the oxazole ring and the carbon-bromine bond, this compound is expected to be soluble in common organic solvents like hexane and toluene, while having limited solubility in polar solvents such as water.[7]
Caption: Chemical structure of this compound.
Synthesis of this compound
The regioselective synthesis of this compound can be challenging due to the potential for substitution at other positions of the oxazole ring. However, several methodologies have been developed to achieve C-4 bromination with high selectivity.
One common approach involves the direct, regiocontrolled lithiation of an oxazole precursor followed by quenching with an electrophilic bromine source.[8] The choice of solvent can be critical in directing the regioselectivity of bromination. For instance, in the bromination of 5-substituted oxazoles, the use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C-4/C-2 bromination ratio.[9]
Another elegant strategy is the "halogen dance" isomerization. This method involves the kinetic C-4 deprotonation of a 5-bromo-substituted oxazole, such as 5-bromo-2-phenylthio-1,3-oxazole, using a strong base like lithium diisopropylamide (LDA) at low temperatures. Upon warming, the initially formed C-4 lithium species undergoes an efficient isomerization to afford the thermodynamically more stable 5-lithio-4-bromooxazole intermediate. This intermediate can then be quenched to yield the this compound derivative.[10]
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly noteworthy for their broad substrate scope and functional group tolerance.[8][11] These reactions typically involve the coupling of the this compound with an organoboron or organotin reagent, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and aryl- or vinylboronic acids or their esters.[12] This reaction generally requires a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[13] The reactivity of the C-Br bond in brominated oxazoles is influenced by its electronic environment, and optimization of the reaction conditions is often necessary for each specific substrate.[13]
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromooxazoles
| Component | Examples |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂[13][14] |
| Ligand | PPh₃, SPhos, XPhos[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[13][14] |
| Solvent | Toluene/H₂O, Dioxane, DME/H₂O[13][14] |
| Temperature | 80-120°C[13][15] |
| Reaction Time | 4-18 hours[13][15] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[13]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-formed complex).[13]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave-assisted reactions, set the desired temperature and time.[13]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Stille Coupling
The Stille coupling offers an alternative and equally versatile method for C-C bond formation, utilizing organostannane reagents.[11] A key advantage of organostannanes is their tolerance to a wide variety of functional groups and their insensitivity to moisture and oxygen.[16] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[16] The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[16]
Experimental Protocol: General Procedure for Stille Coupling
-
Reagent Preparation: To a flame-dried flask, add the this compound (1.0 equiv.), and any solid additives such as CuI or LiCl. Add the appropriate solvent (e.g., DMF).[16]
-
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., Argon) for 10-15 minutes.[16]
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) followed by the organotin reagent (1.1-1.5 equiv.).[16]
-
Reaction: Heat the solution to the desired temperature (e.g., 40-80°C) and monitor the reaction by TLC.[16][17]
-
Work-up: After completion, cool the reaction mixture. The work-up may involve quenching with water, extraction with an organic solvent, and washing with an aqueous solution of KF to remove tin byproducts.[16]
-
Purification: Dry the organic layer, concentrate in vacuo, and purify the crude product by flash chromatography.[16]
Role in Signaling Pathways and Drug Discovery
Conclusion
This compound is a fundamentally important heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its defined structure and the reactivity of the C-4 bromine atom make it an ideal substrate for a range of cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. While some of its specific physicochemical properties are yet to be fully documented, the available synthetic methodologies and reaction protocols provide a solid foundation for its use in research and development. Further exploration of the biological activities of its derivatives is warranted and will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. This compound | 1240598-57-5 [chemicalbook.com]
- 2. This compound | 1240598-57-5 [sigmaaldrich.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound CAS#: 1240598-57-5 [m.chemicalbook.com]
- 5. 4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 4-Bromooxazole from Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 4-bromooxazole, a valuable building block in medicinal chemistry and drug development. The document details various synthetic strategies, presents quantitative data for comparison, and provides in-depth experimental protocols for key reactions.
Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a bromine atom at the 4-position of the oxazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex molecules. This guide explores the primary methods for the preparation of this compound, with a focus on direct bromination of the oxazole core and construction of the brominated heterocycle from acyclic precursors.
Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Direct C-4 Bromination of a Pre-formed Oxazole Ring: This is a common and often efficient method that involves the regioselective introduction of a bromine atom onto the oxazole core. The most prevalent strategy for achieving C-4 selectivity is through a directed metalation-bromination sequence.
-
Ring Synthesis from Acyclic Precursors: These methods involve the construction of the oxazole ring from acyclic starting materials that already contain the bromine atom or a suitable precursor group. Classical named reactions such as the Robinson-Gabriel and Van Leusen syntheses fall into this category.
Direct C-4 Bromination of Oxazole
The direct bromination of the parent oxazole ring at the C-4 position is a highly effective strategy. This is typically achieved through a regiocontrolled lithiation followed by quenching with an electrophilic bromine source.[1] The C-2 proton of the oxazole is the most acidic, however, under specific conditions, deprotonation at C-4 can be favored, or a subsequent isomerization can lead to the desired 4-lithiated intermediate.
A general workflow for this process is the deprotonation of an oxazole derivative with a strong base, such as n-butyllithium (n-BuLi) or a lithium amide, at low temperatures, followed by the addition of a brominating agent like N-bromosuccinimide (NBS).[2][3]
Experimental Protocol: Regioselective C-4 Bromination of a 5-Substituted Oxazole
Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole [3]
-
Materials: 5-(thiophen-2-yl)oxazole, Anhydrous Dimethylformamide (DMF), Lithium bis(trimethylsilyl)amide (LiHMDS) in THF, N-Bromosuccinimide (NBS), 2 N Aqueous NaOH, Methyl tert-butyl ether (MTBE), Isopropyl alcohol, Heptanes.
-
Procedure:
-
A solution of 5-(thiophen-2-yl)oxazole (1.00 equiv) in anhydrous DMF is cooled to a range of -15 °C to -10 °C.
-
A 1.0 M solution of LiHMDS in THF (1.05 equiv) is added slowly while maintaining the temperature.
-
The reaction mixture is stirred at -15 °C for 30 minutes and then cooled to -78 °C.
-
A solution of NBS (1.00 equiv) in anhydrous DMF is added, keeping the temperature below -65 °C.
-
The mixture is stirred for 30 minutes at the same temperature and then quenched with 2 N aqueous NaOH solution, allowing it to warm to above 0 °C.
-
The mixture is diluted with water and extracted with MTBE.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization from isopropyl alcohol and heptanes.
-
Synthesis from Acyclic Precursors
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[3][4] To synthesize this compound using this method, a precursor such as a 2-acylamino-α-bromo-ketone would be required.
Van Leusen Oxazole Synthesis
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[5][6][7] For the synthesis of a 4-substituted oxazole, a modified approach using an α-substituted TosMIC derivative is necessary.[8] To obtain this compound, one would theoretically start with an α-bromo-TosMIC derivative.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and its derivatives. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.
| Synthetic Method | Precursor(s) | Product | Yield (%) | Reference |
| Direct C-4 Bromination via Lithiation | 5-(thiophen-2-yl)oxazole | 4-Bromo-5-(thiophen-2-yl)oxazole | 79 | [3] |
| Direct C-4 Bromination via Lithiation | Oxazole (unsubstituted) | This compound | N/A | [1] |
| C-N Coupling (as a comparative data point) | 4-bromo-1H-imidazole | A substituted imidazole derivative | 54 | [1] |
N/A: Not available in the provided search results.
Conclusion
The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery programs. The most direct and well-documented approach appears to be the regioselective C-4 bromination of the oxazole ring via a lithiation-bromination sequence. While a specific, high-yielding protocol for the parent this compound is not explicitly detailed in the provided literature, the existing procedures for substituted analogues offer a strong foundation for its synthesis. The classical ring-forming reactions, such as the Robinson-Gabriel and Van Leusen syntheses, provide alternative, albeit potentially more complex, pathways that may be advantageous depending on the availability of the required precursors. Further research and process optimization are likely to lead to even more efficient and scalable syntheses of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Data of 4-Bromooxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromooxazole. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide focuses on predicted data to aid in the characterization and identification of this compound. The information herein is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using computational models and should be used as a reference for comparison with experimental data.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.93 | s | 1H | H2 |
| 7.63 | s | 1H | H5 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C2 |
| 140.1 | C5 |
| 123.5 | C4 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3130 | Medium | C-H stretch (oxazole ring) |
| ~1600 | Medium | C=N stretch |
| ~1500 | Medium | C=C stretch |
| ~1100 | Strong | C-O-C stretch |
| ~880 | Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 147/149 | 100 | [M]⁺ (molecular ion, bromine isotopes) |
| 120/122 | Moderate | [M-HCN]⁺ |
| 68 | Moderate | [M-Br]⁺ |
| 42 | Moderate | [C₂H₂N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: A solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid IR cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound like this compound, electron ionization (EI) is a common method.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.
4-Bromooxazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromooxazole, a key building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents.
Core Chemical Data
This compound is a halogenated five-membered heterocyclic compound. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 1240598-57-5 |
| Molecular Formula | C₃H₂BrNO |
| Molecular Weight | 147.96 g/mol |
| Canonical SMILES | C1=C(N=CO1)Br |
| InChI Key | FGOQYJDSWHQWQI-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, with the regioselective bromination of an oxazole precursor being a common approach. The bromine atom at the 4-position imparts significant reactivity, making it a versatile intermediate for further functionalization.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is instrumental in introducing aryl or heteroaryl substituents at the 4-position of the oxazole ring, yielding 4-substituted oxazole derivatives that are valuable in drug discovery.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent (and water for biphasic systems).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system is used, separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-oxazole derivative.[3][4]
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Applications in Drug Discovery
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6] While specific data for this compound is limited, its derivatives are of significant interest in several therapeutic areas.
Potential Therapeutic Applications and Screening Protocols
Anticancer Activity: Oxazole derivatives have been investigated as potent anticancer agents.[7][8] The functionalization of the 4-position of the oxazole ring can lead to compounds that target various cancer cell lines.
-
Screening Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
Anti-inflammatory Activity: The anti-inflammatory potential of oxazole-containing compounds is another active area of research.[9][10][11]
-
Screening Protocol: Protein Denaturation Assay
-
Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin or egg albumin).
-
Incubate the mixture at a physiological temperature (e.g., 37 °C) followed by heating to induce denaturation.
-
Measure the turbidity of the solution using a spectrophotometer to quantify the inhibition of protein denaturation. Diclofenac sodium is often used as a standard reference.[9][12]
-
Antimicrobial Activity: Many oxazole derivatives have demonstrated significant antimicrobial properties.[6]
-
Screening Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Prepare serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14][15]
-
Signaling Pathway Visualization (Hypothetical):
While a specific signaling pathway for this compound has not been elucidated, its derivatives could potentially modulate key cellular pathways implicated in cancer, inflammation, or microbial infections. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: A hypothetical signaling pathway modulated by a this compound derivative.
Spectroscopic Data Analysis
While a complete, publicly available dataset for this compound is scarce, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two protons on the oxazole ring are expected in the aromatic region of the spectrum. |
| ¹³C NMR | Resonances for the three carbon atoms of the oxazole ring are anticipated, with the carbon bearing the bromine atom shifted downfield. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom.[16][17][18][19] |
This technical guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its biological activities and potential as a lead compound in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 8. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. asianjpr.com [asianjpr.com]
- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. uni-saarland.de [uni-saarland.de]
- 18. asdlib.org [asdlib.org]
- 19. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 4-Bromooxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromooxazole. The information presented is essential for maintaining the integrity of this compound in research and development settings, ensuring the reliability and reproducibility of experimental results. The guidance provided is based on the chemical properties of the oxazole ring system, the reactivity of the carbon-bromine bond, and established principles of chemical stability testing.
Physicochemical Properties and Stability Profile
This compound is a halogenated heterocyclic compound. The stability of this molecule is influenced by the inherent reactivity of the oxazole ring and the presence of the bromine substituent. The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions. The carbon-bromine bond can also be a site of reactivity, particularly in the presence of strong nucleophiles or under photolytic conditions.
Based on the chemistry of related oxazole and bromo-heterocyclic compounds, this compound is expected to be sensitive to the following stress factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Moisture (Hydrolysis): The oxazole ring can be susceptible to hydrolytic cleavage, particularly in acidic or basic conditions.
-
Light (Photolysis): The carbon-bromine bond can be labile under UV or visible light, potentially leading to dehalogenation and other photochemical reactions.
-
Oxidation: The electron-rich oxazole ring may be susceptible to oxidative degradation.
-
Strong Acids and Bases: These can catalyze the hydrolysis and ring-opening of the oxazole moiety.
-
Strong Oxidizing Agents: These can lead to the decomposition of the molecule.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are compiled from safety data sheets and technical information for structurally similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) for short-term storage. ≤ -18°C (Frozen) for long-term storage. | Minimizes the rate of thermal degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects against photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation. |
Incompatible Materials
Contact with the following materials should be avoided to prevent degradation or hazardous reactions:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Potential Degradation Pathways
While specific experimental data on the degradation of this compound is limited in publicly available literature, the following degradation pathways can be postulated based on the chemical principles of oxazoles and halogenated aromatics.
Figure 1: Postulated degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and methodologies applied to similar heterocyclic compounds.
General Workflow for a Forced Degradation Study
Figure 2: A logical workflow for conducting a forced degradation study.
Detailed Methodologies
3.2.1. Materials and Equipment
-
This compound (of known purity)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector
-
A suitable HPLC column (e.g., C18)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
3.2.2. Preparation of Stock and Working Solutions
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. From this stock solution, prepare working solutions for each stress condition.
3.2.3. Stress Conditions
-
Acid Hydrolysis:
-
To a working solution of this compound, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To a working solution of this compound, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To a working solution of this compound, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a controlled temperature (e.g., 80°C).
-
At specified time intervals, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep control samples in the dark.
-
Analyze the exposed and control samples at a specified time point.
-
3.2.4. Analytical Method
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A reversed-phase C18 column.
-
Detection: PDA detection to monitor the UV spectra of the peaks and MS detection to obtain mass information for the parent compound and any degradation products.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate interpretation.
Summary of Degradation under Stress Conditions
| Stress Condition | Observation | % Degradation (Approximate) | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | To be determined experimentally | To be determined | To be determined |
| 0.1 M NaOH, RT, 24h | To be determined experimentally | To be determined | To be determined |
| 3% H₂O₂, RT, 24h | To be determined experimentally | To be determined | To be determined |
| Heat, 80°C, 24h | To be determined experimentally | To be determined | To be determined |
| Photolysis (ICH Q1B) | To be determined experimentally | To be determined | To be determined |
This table should be populated with the experimental data obtained from the forced degradation studies. The percentage of degradation can be calculated from the decrease in the peak area of the this compound in the HPLC chromatograms. The number of degradation products can be determined by the appearance of new peaks.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific experimental data for this compound is not extensively available, the information on related chemical structures and general principles of stability testing offers a robust starting point for researchers. Adherence to the recommended storage conditions is crucial for maintaining the quality and integrity of this compound. For critical applications, it is strongly advised that researchers perform their own stability studies using the methodologies outlined in this guide to generate specific data for their particular batches and storage conditions. This will ensure the reliability of their research and the successful development of new chemical entities.
A Technical Guide to the Regiocontrolled Synthesis of Bromooxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The strategic introduction of a bromine atom onto the oxazole ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the rapid diversification of molecular structures for drug discovery programs. However, the regiocontrolled synthesis of specific bromooxazole isomers presents a significant synthetic challenge due to the nuanced reactivity of the oxazole ring. This technical guide provides an in-depth overview of the core strategies for achieving regioselectivity in the synthesis of 2-, 4-, and 5-bromooxazoles, complete with detailed experimental protocols and comparative data.
Core Synthetic Strategies
The regioselective synthesis of bromooxazole isomers can be broadly categorized into three primary approaches: direct deprotonation-bromination, electrophilic bromination, and rearrangement reactions. The choice of strategy is often dictated by the desired isomer and the substitution pattern of the oxazole precursor.
Direct Lithiation and Bromination
A prevalent and highly effective method for the regiocontrolled synthesis of bromooxazoles involves the direct lithiation of the oxazole ring followed by quenching with an electrophilic bromine source. The regioselectivity of the lithiation is directed by the inherent acidity of the ring protons and the presence of directing groups. Generally, the C2 proton is the most acidic, followed by the C5 and then the C4 proton.
This strategy is a common and efficient method for obtaining 2-, 4-, and 5-bromooxazoles with high regiocontrol. The choice of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), allows for the selective deprotonation of the oxazole ring, which is then trapped by an electrophilic bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane.
Figure 1. General workflow for the synthesis of bromooxazoles via direct lithiation and bromination.
Electrophilic Bromination
Direct electrophilic bromination of the oxazole ring can be a straightforward approach, although controlling regioselectivity can be challenging. The outcome is highly dependent on the reaction conditions, particularly the solvent and the nature of the substituents on the oxazole ring. For instance, the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to favor bromination at the C4 position of 5-substituted oxazoles. This is attributed to the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate form, which is favored in polar solvents.
Figure 2. Regiochemical outcomess of electrophilic bromination of substituted oxazoles.
Halogen Dance Reaction
A particularly elegant method for accessing sterically hindered 4-bromooxazoles is the Halogen Dance Reaction (HDR). This reaction facilitates the isomerization of a 5-bromooxazole to a this compound under basic conditions. The mechanism involves the initial deprotonation at the C4 position by a strong base like LDA, followed by a series of intermolecular halogen-metal exchange steps, ultimately leading to the thermodynamically more stable 4-bromo-5-lithiooxazole intermediate. Quenching this intermediate with an electrophile allows for the synthesis of 4-bromo-5-substituted oxazoles.
Figure 3. Mechanistic workflow of the Halogen Dance Reaction for the synthesis of 4-bromo-5-substituted oxazoles.
Comparative Data of Synthetic Routes
The choice of synthetic methodology for accessing a particular bromooxazole isomer is often a trade-off between factors such as starting material availability, desired substitution pattern, and overall yield. The following tables summarize quantitative data for representative examples of the different regiocontrolled bromination strategies.
Table 1: Regioselective Synthesis of 2-Bromooxazoles
| Starting Material | Brominating Agent | Base | Solvent | Yield (%) | Reference |
| Oxazole | 1,2-Dibromoethane | n-BuLi | THF | 85 | [1] |
| 4-Phenyloxazole | NBS | n-BuLi | THF | 78 | [1] |
Table 2: Regioselective Synthesis of 4-Bromooxazoles
| Starting Material | Brominating Agent | Base/Catalyst | Solvent | Yield (%) | Regioselectivity (4-Br:other) | Reference |
| 5-Phenyloxazole | NBS | LiHMDS | DMF | 87 | >98:2 | |
| 5-Bromo-2-phenyloxazole | - | LDA | THF | 78 (with benzaldehyde quench) | - |
Table 3: Regioselective Synthesis of 5-Bromooxazoles
| Starting Material | Brominating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| 2-Phenyloxazole | NBS | - | CCl4 | 90 | |
| Ethyl oxazole-4-carboxylate | Bromine | - | CCl4 | ~70-80 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromooxazole via Direct Lithiation
This protocol is adapted from the work of Solomin et al.[1]
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of oxazole (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 1,2-dibromoethane (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromooxazole.
Protocol 2: Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole via Electrophilic Bromination
This protocol is adapted from Li et al.
Materials:
-
5-(Thiophen-2-yl)oxazole
-
Lithium bis(trimethylsilyl)amide (LiHMDS) in THF
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Hexanes
Procedure:
-
To a solution of 5-(thiophen-2-yl)oxazole (1.0 equiv) in anhydrous DMF at -15 °C, add LiHMDS (1.05 equiv) dropwise while maintaining the temperature.
-
Stir the mixture at -15 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of NBS (1.0 equiv) in anhydrous DMF dropwise, keeping the internal temperature below -65 °C.
-
After the addition is complete, stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with MTBE.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization from MTBE/hexanes to yield 4-bromo-5-(thiophen-2-yl)oxazole.
Protocol 3: Synthesis of 4-Bromo-2-phenyl-5-substituted-oxazole via Halogen Dance Reaction
This protocol is adapted from the work of Stanetty and coworkers, who first reported the Halogen Dance Reaction on oxazoles.
Materials:
-
5-Bromo-2-phenyloxazole
-
Lithium diisopropylamide (LDA) (freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 5-bromo-2-phenyloxazole (1.0 equiv) in anhydrous THF at -80 °C under a nitrogen atmosphere, add a freshly prepared solution of LDA (1.5 equiv) in anhydrous THF.
-
Monitor the reaction by TLC until completion (typically 15-30 minutes).
-
Add the desired electrophile (1.5 equiv) in anhydrous THF.
-
Allow the reaction mixture to warm to 0 °C over 1 hour.
-
Quench the reaction with water and remove approximately two-thirds of the THF under reduced pressure.
-
Extract the aqueous mixture with CH2Cl2.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 4-bromo-2-phenyl-5-substituted-oxazole.
Conclusion
The regiocontrolled synthesis of bromooxazole isomers is a critical aspect of modern synthetic and medicinal chemistry. The methodologies outlined in this guide—direct lithiation-bromination, regioselective electrophilic bromination, and the Halogen Dance Reaction—provide a powerful toolkit for accessing specific bromooxazole building blocks. The choice of the optimal synthetic route will depend on the target isomer, the available starting materials, and the desired substitution pattern. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in their efforts to synthesize novel oxazole-containing molecules with therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromooxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 4-bromooxazole derivatives. The oxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 4-position offers a versatile handle for further chemical modifications, making these derivatives valuable building blocks in the synthesis of novel therapeutic agents. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems and for optimizing drug design and development processes.
Physicochemical Properties
Tabulated Physicochemical Data
The following tables summarize the available and predicted physicochemical properties for a selection of this compound derivatives. It is important to note that predicted values are estimations and should be experimentally verified.
Table 1: Melting and Boiling Points of this compound Derivatives
| Compound | Substitution (R1 at C2, R2 at C5) | Melting Point (°C) | Boiling Point (°C) | Data Type |
| This compound | R1=H, R2=H | - | 158.2 ± 13.0 | Predicted |
| 4-Bromo-2-methyloxazole | R1=CH₃, R2=H | - | - | - |
| 4-Bromo-2-methyl-5-phenyloxazole | R1=CH₃, R2=C₆H₅ | - | - | - |
| 4-Bromo-5-(thiophen-2-yl)oxazole | R1=H, R2=C₄H₃S | 85-87 | - | Experimental |
| 4-Bromo-2,5-diphenyloxazole | R1=C₆H₅, R2=C₆H₅ | 102-105 | - | Experimental |
| 4-Bromo-5-(4-chlorophenyl)-2-phenyloxazole | R1=C₆H₅, R2=p-ClC₆H₄ | 111-113 | - | Experimental |
| 4-Bromo-5-(4-bromophenyl)-2-phenyloxazole | R1=C₆H₅, R2=p-BrC₆H₄ | 121-124 | - | Experimental |
Table 2: pKa, logP, and Solubility of this compound Derivatives
| Compound | Substitution (R1 at C2, R2 at C5) | pKa (Conjugate Acid) | logP | Aqueous Solubility | Data Type |
| This compound | R1=H, R2=H | ~0.8 (Estimate based on Oxazole) | Predicted: 1.2 | Low (Predicted) | Predicted/Estimated |
| 2-Bromooxazole-4-carboxylic acid | R1=Br, R2=CO₂H | 3.00 ± 0.10 | - | - | Predicted |
Note: Experimental data for pKa, logP, and aqueous solubility of most this compound derivatives are scarce. The presented values are largely predictions or estimations based on the parent oxazole structure and related compounds.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies that can be adapted for this compound derivatives.
Determination of Partition Coefficient (logP) - Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Accurately weigh a small amount of the this compound derivative and dissolve it in the n-octanol-saturated water or water-saturated n-octanol, depending on its expected solubility. The concentration should be such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: Add a known volume of the pre-saturated second phase to the solution from step 2 in a sealed container.
-
Equilibration: Shake the container at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the this compound derivative using a validated analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination via the shake-flask method.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore close to the ionizable center, which is the case for many aromatic heterocycles like 4-bromooxazoles.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation for Measurement: In a 96-well microplate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
pKa Calculation: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the sigmoidal curve.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Spectral Characterization
Standard spectroscopic techniques are used to confirm the structure and purity of synthesized this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons on the oxazole ring and its substituents provide definitive structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as C=N, C-O, and C-Br stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also provide structural insights.
Biological Activity and Potential Signaling Pathways
Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a bromine atom can modulate these activities, often by enhancing potency or altering selectivity.
While specific signaling pathways for many this compound derivatives are yet to be fully elucidated, based on the activities of the broader oxazole class, several potential targets and pathways can be proposed for further investigation.
Anticancer Activity
Many oxazole-containing compounds have demonstrated potent anticancer activity. The potential mechanisms of action and signaling pathways that could be modulated by this compound derivatives include:
-
Inhibition of Protein Kinases: Many kinases are dysregulated in cancer. Oxazole derivatives can act as ATP-competitive inhibitors, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspases.
-
Cell Cycle Arrest: this compound derivatives could potentially arrest the cell cycle at different phases (e.g., G2/M or G1), preventing cancer cells from dividing.
Caption: Potential anticancer signaling pathways for this compound derivatives.
Antibacterial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Oxazole derivatives have shown promise in this area. Potential mechanisms include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some heterocyclic compounds can interfere with the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Bacterial DNA Replication: Targeting enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, is a common mechanism for antibacterial drugs.
-
Inhibition of Protein Synthesis: Interference with the bacterial ribosome can halt protein synthesis, leading to bacterial cell death.
Caption: Potential antibacterial mechanisms of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for drug discovery and development. Their versatile chemistry and potential for diverse biological activities make them attractive targets for further research. This guide has provided a foundational understanding of their physicochemical properties, along with standardized experimental protocols for their determination. The exploration of their interactions with key biological signaling pathways will be crucial in unlocking their full therapeutic potential. It is anticipated that further research in this area will lead to the development of novel and effective therapeutic agents.
Methodological & Application
Application Notes and Protocols: 4-Bromooxazole in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][2] For drug development professionals and medicinal chemists, the oxazole motif is a valuable scaffold found in numerous biologically active compounds. 4-Bromooxazole serves as a key building block, allowing for the introduction of diverse aryl and heteroaryl substituents at the C4-position through Suzuki-Miyaura coupling, thus providing access to a wide array of novel chemical entities for screening and development.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including tabulated reaction data, detailed experimental protocols, and visual diagrams of the reaction mechanism and workflow.
Data Presentation: Reaction Conditions and Yields
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of brominated heterocycles, including oxazoles, with different arylboronic acids, providing a valuable starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90[3] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75[4] |
| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | 8 | 88[4] |
| 5 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 90 | 18 | 75[4] |
Note: The data in this table are compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific. For challenging substrates that are electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ may be insufficient, and more robust systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are recommended.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if separate).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave reactions, set the desired temperature and time.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryloxazole.[4]
Detailed Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a specific example of a microwave-assisted Suzuki-Miyaura coupling, which can often reduce reaction times and improve yields.
Reagents and Materials:
-
This compound (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.5 mmol)
-
Cesium carbonate (2.0 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Degassed 1,4-dioxane (5 mL)
-
10 mL microwave vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).[4]
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[4]
-
Add 5 mL of degassed 1,4-dioxane.[4]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120°C for 20 minutes with stirring.[4]
-
After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.[4]
-
Wash the filtrate with 15 mL of water and 15 mL of brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired 4-(4-methoxyphenyl)oxazole.[4]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in the laboratory.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromooxazole
Introduction
In the realm of medicinal chemistry and materials science, the oxazole scaffold is a privileged structure due to its prevalence in biologically active molecules and its ability to participate in crucial intermolecular interactions such as hydrogen bonding and pi-stacking.[1] 4-Bromooxazole serves as a highly versatile synthetic intermediate, providing a reactive handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position allows for facile functionalization, enabling the construction of complex molecular architectures.[1][2] This adaptability makes this compound an indispensable building block in drug discovery pipelines for the synthesis of novel therapeutic agents and in the development of new polymers and agrochemicals.[1][3]
This document outlines the application of this compound in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Detailed protocols, reaction parameters, and catalytic cycles are provided to guide researchers in leveraging this valuable building block for their synthetic needs.
Key Palladium-Catalyzed Reactions
The C-Br bond at the 4-position of the oxazole ring is susceptible to oxidative addition to a palladium(0) species, initiating the catalytic cycle for several cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide.[4] It is widely used to synthesize biaryl and substituted aromatic compounds.[5]
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]
Quantitative Data
The following table summarizes typical conditions for Suzuki-Miyaura coupling with bromo-heterocycles. Optimization is often required for specific substrates.[7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 120 (MW) | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 80 | 77-82 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 90-98 |
| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane/H₂O | 110 | 80-90 |
Note: Data compiled from various literature sources for illustrative purposes.[4][7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][9]
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring. For microwave reactions, heat to the target temperature for a specified time (e.g., 20 minutes).[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10] This reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl halides.[11]
Catalytic Cycle
The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[12]
Quantitative Data
The following table provides representative conditions for the Heck reaction.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 85-95 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc | NMP | 120 | 80-90 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | K₂CO₃ | Dioxane | 110 | 75-88 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (3) | - | NaHCO₃ | Toluene/H₂O | 100 | 70-85 |
Note: Data compiled from literature for illustrative purposes.[13]
Experimental Protocol: General Procedure for Heck Reaction [13]
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if needed (e.g., PPh₃).
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., Argon).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF or NMP) and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[14] It typically employs a dual catalyst system of palladium and copper(I).[15]
Quantitative Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 60 | 90-98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | 70 | 82-90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 70-80 |
Note: Data compiled from literature for illustrative purposes.[8][16]
Experimental Protocol: General Procedure for Sonogashira Coupling [8][16]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., toluene or THF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and amine salts, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[17] This method has largely replaced harsher traditional methods for synthesizing aryl amines.[18]
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | tBuDavePhos (3) | K₃PO₄ | Toluene | 100 | 88-96 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 70 | 80-92 |
Note: Data compiled from literature for illustrative purposes.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., this compound, 1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 2-4 mol%), and base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel or Celite®, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by column chromatography or recrystallization.
General Experimental Workflow and Application in Drug Discovery
The functionalized oxazoles synthesized via these palladium-catalyzed reactions are valuable scaffolds in drug discovery.[20] The general workflow involves synthesis, purification, characterization, and subsequent biological screening.
References
- 1. This compound-2-carboxylic Acid|C4H2BrNO3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromooxazole in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in the architecture of numerous biologically active natural products, bestowing unique conformational rigidity and electronic properties that are often crucial for their therapeutic effects. Among the various synthetic precursors to this important heterocycle, 4-bromooxazole has emerged as a versatile and powerful building block. Its strategic placement of a bromine atom at the C4 position allows for a diverse range of carbon-carbon and carbon-heteroatom bond formations, primarily through transition metal-catalyzed cross-coupling reactions. This application note provides a detailed overview of the use of this compound in natural product synthesis, complete with experimental protocols and quantitative data to guide researchers in this field.
Key Applications of this compound
The primary synthetic utility of this compound lies in its ability to participate in cross-coupling reactions, serving as an electrophilic partner. This enables the introduction of a wide array of substituents at the C4 position of the oxazole ring, a common substitution pattern in many natural products. The most frequently employed transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form aryl- or vinyl-substituted oxazoles.
-
Stille Coupling: Coupling with organostannanes, particularly useful for introducing complex alkyl, vinyl, or aryl groups.
-
Negishi Coupling: Reaction with organozinc reagents, offering a broad substrate scope and mild reaction conditions.
-
Heck Coupling: Vinylation of the oxazole core with alkenes.
-
Sonogashira Coupling: Introduction of alkynyl moieties.
These reactions have been instrumental in the total synthesis of complex natural products, including but not limited to muscoride A and hennoxazole A, where the oxazole core is a key structural feature.
Quantitative Data Summary
The efficiency of cross-coupling reactions involving 4-bromooxazoles is highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a summary of representative quantitative data for the Suzuki-Miyaura coupling of various this compound derivatives.
| This compound Derivative | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-5-(thiophen-2-yl)oxazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 80 | 12 | 95 |
| 4-Bromo-5-(thiophen-2-yl)oxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 80 | 12 | 92 |
| 4-Bromo-5-(thiophen-2-yl)oxazole | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 80 | 12 | 88 |
| 4-Bromo-2-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 85 |
| 4-Bromo-2,5-dimethyloxazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
Experimental Protocols
This section provides detailed methodologies for the preparation of a this compound precursor and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation in this field.
Protocol 1: Regioselective C4-Bromination of 5-Substituted Oxazoles
This protocol describes the highly regioselective bromination of 5-(thiophen-2-yl)oxazole to yield 4-bromo-5-(thiophen-2-yl)oxazole.[1]
Materials:
-
5-(thiophen-2-yl)oxazole
-
Anhydrous Dimethylformamide (DMF)
-
1.0 M Lithium bis(trimethylsilyl)amide (LHMDS) in THF
-
N-Bromosuccinimide (NBS)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, temperature probe, and argon inlet, dissolve 5-(thiophen-2-yl)oxazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to -15 °C.
-
Slowly add 1.0 M LHMDS in THF (1.05 eq) via syringe, maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve NBS (1.0 eq) in anhydrous DMF.
-
Slowly add the NBS solution to the reaction mixture, ensuring the internal temperature remains below -65 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-(thiophen-2-yl)oxazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative (e.g., 4-bromo-5-(thiophen-2-yl)oxazole) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryloxazole product.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Regioselective C4-bromination of a 5-substituted oxazole.
References
4-Bromooxazole: A Versatile Building Block in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-bromooxazole as a versatile building block in medicinal chemistry. The unique reactivity of the bromine atom at the C4 position of the oxazole ring allows for the strategic introduction of diverse functionalities through various cross-coupling reactions, making it an invaluable scaffold for the synthesis of novel bioactive molecules.
Overview of this compound's Utility
This compound serves as a key synthetic intermediate in the development of compounds targeting a range of therapeutic areas. The oxazole core is a recognized pharmacophore present in numerous biologically active compounds, engaging with biological targets through hydrogen bonding and π-stacking interactions. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant potential in the development of:
-
Kinase Inhibitors: As a scaffold for compounds targeting protein kinases such as p38 MAP kinase, c-Jun N-terminal kinase (JNK), and Aurora kinases, which are implicated in cancer and inflammatory diseases.[1][2][3]
-
Antibacterial Agents: The synthesis of novel compounds with activity against various bacterial strains.[4][5][6]
-
Antiviral Agents: The development of molecules with potential therapeutic applications against viral infections.[7][8][9]
-
Anti-inflammatory Agents: The creation of compounds that modulate inflammatory pathways.
Experimental Protocols: Cross-Coupling Reactions
The C-Br bond at the 4-position of the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and a wide range of boronic acids or their esters.[10][11]
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane, DME, toluene/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted oxazole.[12]
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 4-Bromooxazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 12 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
Note: Yields are typical ranges and may vary depending on the specific substrate and reaction scale.[12]
Stille Coupling
The Stille coupling reaction enables the formation of C-C bonds between this compound and various organostannane reagents. This reaction is known for its tolerance of a wide variety of functional groups.[13][14][15]
General Protocol for Stille Coupling of this compound:
-
Reagent Preparation: To a flame-dried reaction flask, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a suitable solvent (e.g., DMF, toluene, dioxane).
-
Additives: In some cases, additives such as CuI or LiCl may be beneficial.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. The reaction mixture can be quenched with an aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration through Celite. The filtrate is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[13]
Table 2: Representative Conditions for Stille Coupling of 4-Bromooxazoles
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 6 | 75-85 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(dppf) (3) | CuI | DMF | 90 | 12 | 70-80 |
| 3 | Tributyl(2-thienyl)stannane | Pd(dba)₂ (2) | AsPh₃ | Dioxane | 100 | 8 | 80-90 |
| 4 | (E)-Tributyl(2-phenylvinyl)stannane | Pd(PPh₃)₄ (5) | LiCl | THF | 80 | 10 | 70-80 |
Note: Yields are typical ranges and subject to optimization for specific substrates.[15]
Application in the Synthesis of Bioactive Molecules
Synthesis of Kinase Inhibitor Scaffolds
This compound is a valuable precursor for the synthesis of various kinase inhibitors. The general strategy involves a Suzuki-Miyaura or Stille coupling to introduce an aryl or heteroaryl moiety at the 4-position of the oxazole ring, a common feature in many kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Signaling Pathways Targeted by this compound Derivatives
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses. Inhibitors of p38 MAPK are being investigated for the treatment of inflammatory diseases.
References
- 1. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Synthetic Protocols for Functionalizing 4-Bromooxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic functionalization of 4-bromooxazole, a versatile building block in medicinal chemistry and materials science. The strategic introduction of various substituents at the C4-position of the oxazole ring is critical for the development of novel compounds with tailored biological activities and physicochemical properties. This guide covers a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and lithiation-trapping procedures.
Introduction to Functionalization Strategies
The bromine atom at the C4-position of the oxazole core serves as a versatile handle for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination, offer a broad substrate scope and functional group tolerance. Additionally, metal-halogen exchange followed by trapping with electrophiles provides an alternative route to introduce a diverse array of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of aryl halides. In the context of this compound, these methods allow for the introduction of aryl, vinyl, alkynyl, and amino moieties, significantly expanding the accessible chemical space for drug discovery and development.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryloxazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. This reaction is particularly useful for synthesizing 4-aryloxazoles, which are common motifs in biologically active molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromoheterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 4-12 | 75-85 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (4.2) | - | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 82[1] |
Note: Yields are typical ranges observed for similar substrates and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxazole.
Heck-Mizoroki Reaction: Synthesis of 4-Vinyloxazoles
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method allows for the introduction of vinyl groups at the C4-position of the oxazole ring.
Table 2: Representative Conditions for Heck-Mizoroki Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1.4) | - | K₂CO₃ | DMF | 100 | 20 | up to 98 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80-100 | 24 | 70-90 |
| 3 | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMF | 100 | 16 | 80-95 |
Note: Yields are based on reactions with various aryl bromides and may need optimization for this compound.
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., PPh₃, 0.04 mmol) if required.
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and a base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-vinyloxazole derivative.
Sonogashira Coupling: Synthesis of 4-Alkynyloxazoles
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 4-alkynyloxazoles.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | RT | 6-20 | 65-85[1] |
| 3 | Trimethylsilylacetylene | PdCl₂(CH₃CN)₂ (15) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~90[2] |
Note: Yields are based on reactions with various bromo-heterocycles and may require optimization for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and copper(I) salt (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 3.0 mmol), followed by this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the 4-alkynyloxazole derivative.
Buchwald-Hartwig Amination: Synthesis of 4-Aminooxazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[3] This reaction provides a direct route to 4-aminooxazoles.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 85-95[4] |
| 2 | Morpholine | Pd₂(dba)₃ (1-2) | BINAP (1.2-2.4) | NaOt-Bu | Toluene | 80-100 | 8-24 | 70-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 75-85 |
Note: Yields are based on reactions with various aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude residue by column chromatography to obtain the 4-aminooxazole product.
Lithiation-Trapping of this compound
An alternative strategy for the functionalization of this compound involves a lithium-halogen exchange reaction followed by trapping of the resulting organolithium species with an appropriate electrophile. This method allows for the introduction of a wide range of functional groups that may not be accessible through cross-coupling reactions.
Table 5: Lithiation-Trapping of Bromo-heterocycles
| Entry | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Yield (%) |
| 1 | n-BuLi | Methanol | THF | -78 | High |
| 2 | t-BuLi | Benzaldehyde | THF | -78 | 60-80 |
| 3 | LDA | CO₂ | THF | -78 | 50-70 |
Note: Yields are estimates based on general lithiation-trapping procedures and require optimization for this compound.
Experimental Protocol: General Procedure for Lithiation and Trapping
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 mmol in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add the desired electrophile (1.2 mmol) dropwise to the solution of the 4-lithiooxazole.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows and relationships between the different functionalization protocols described.
Caption: General workflow for functionalizing this compound.
Caption: Decision tree for selecting a functionalization method.
Caption: Relationship of starting material to functional groups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: Halogen-Lithium Exchange Reactions of 4-Bromo-2,3-dihydroisoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the halogen-lithium exchange of 4-bromo-2,3-dihydroisoxazoles, a key transformation for the synthesis of novel 4-substituted isoxazoline derivatives. This methodology is particularly relevant for the generation of diverse compound libraries in drug discovery and development programs.
Introduction
The 2,3-dihydroisoxazole scaffold is a valuable heterocyclic motif present in numerous biologically active compounds. Functionalization at the C4-position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. The halogen-lithium exchange reaction of 4-bromo-2,3-dihydroisoxazoles provides a direct and efficient route to a versatile 4-lithio-2,3-dihydroisoxazole intermediate. This highly reactive organolithium species can then be trapped with various electrophiles to afford a diverse array of 4-substituted products. This document outlines the general reaction, provides detailed experimental protocols for the lithiation and subsequent electrophilic quench, and presents the expected outcomes based on published data.
General Reaction Scheme
The overall transformation involves a two-step, one-pot procedure. First, the 4-bromo-2,3-dihydroisoxazole undergoes a halogen-lithium exchange with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature to form the 4-lithio intermediate. This intermediate is then quenched in situ with an electrophile to yield the desired 4-substituted product.
A general workflow for the halogen-lithium exchange and subsequent electrophilic quench.
Data Presentation
The following table summarizes the results of the halogen-lithium exchange reaction performed on 2-benzyl-4-bromo-3,5-diphenyl-2,3-dihydroisoxazole and its subsequent reaction with selected electrophiles. The yields are reported as "moderate" in the literature, and for the purpose of this table, a representative range is provided.[1]
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 2-benzyl-4-(hydroxyphenylmethyl)-3,5-diphenyl-2,3-dihydroisoxazole | 45-55 |
| 2 | Dimethylformamide (DMF) | 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole-4-carbaldehyde | 40-50 |
| 3 | Dimethyl disulfide (DMDS) | 2-benzyl-4-(methylthio)-3,5-diphenyl-2,3-dihydroisoxazole | 50-60 |
Experimental Protocols
Materials and General Methods:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use.
-
n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use.
-
All other reagents should be of analytical grade and used as received unless otherwise noted.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: General Procedure for the Halogen-Lithium Exchange of 2-benzyl-4-bromo-3,5-diphenyl-2,3-dihydroisoxazole
This protocol describes the generation of the 4-lithio-2,3-dihydroisoxazole intermediate.
-
To a solution of 2-benzyl-4-bromo-3,5-diphenyl-2,3-dihydroisoxazole (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C (dry ice/acetone bath), add n-BuLi (1.1 equiv.) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.
-
The solution containing the (2,3-dihydroisoxazol-4-yl)lithium intermediate is now ready for the addition of an electrophile.
Protocol 2: Quenching with Benzaldehyde
This protocol describes the synthesis of 2-benzyl-4-(hydroxyphenylmethyl)-3,5-diphenyl-2,3-dihydroisoxazole.
-
To the solution of the lithiated intermediate prepared in Protocol 1 , add freshly distilled benzaldehyde (1.2 equiv.) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Protocol 3: Quenching with Dimethylformamide (DMF)
This protocol describes the synthesis of 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole-4-carbaldehyde.
-
To the solution of the lithiated intermediate prepared in Protocol 1 , add anhydrous DMF (1.5 equiv.) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature.
-
Quench the reaction with 1 M hydrochloric acid (HCl) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.
Protocol 4: Quenching with Dimethyl Disulfide (DMDS)
This protocol describes the synthesis of 2-benzyl-4-(methylthio)-3,5-diphenyl-2,3-dihydroisoxazole.
-
To the solution of the lithiated intermediate prepared in Protocol 1 , add dimethyl disulfide (1.2 equiv.) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from the starting material to the final purified products.
Workflow for the synthesis of 4-substituted 2,3-dihydroisoxazoles.
References
Application Notes and Protocols for C-N Coupling Reactions with 4-Iodo-Oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the carbon-nitrogen (C-N) coupling reactions of 4-iodo-oxazole, a key intermediate in the synthesis of various biologically active compounds. The focus is on providing robust and reproducible methodologies for researchers in medicinal chemistry and drug development.
Introduction
The oxazole scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic drugs. The functionalization of the oxazole ring, particularly through the formation of C-N bonds, allows for the generation of diverse molecular libraries for drug discovery. 4-Iodo-oxazole is a versatile building block for such transformations due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions.
This document outlines a highly efficient copper-catalyzed method for the C-N coupling of 4-iodo-oxazole with a variety of nitrogen-containing heterocycles. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for many C-N bond formations, their application to electron-rich 4-iodo-oxazoles can be challenging.[1] In contrast, the copper-catalyzed approach detailed below, particularly with the use of a silver benzoate additive, has been shown to provide good to excellent yields.[1][2][3][4][5]
Copper-Catalyzed C-N Coupling of 4-Iodo-Oxazole with N-Heterocycles
A recently developed method utilizing a copper(I) iodide catalyst, a phenanthroline-based ligand, and a silver benzoate additive has proven effective for the C-N coupling of 4-iodo-oxazole with a range of aromatic nitrogen heterocycles.[1][2][3][4][5] This system overcomes some of the limitations of previously reported methods.
Reaction Workflow
The general workflow for the copper-catalyzed C-N coupling of 4-iodo-oxazole is depicted below. The process involves the careful combination of the starting materials, catalyst, ligand, base, and additive under an inert atmosphere, followed by heating to drive the reaction to completion. The workup and purification are standard procedures in organic synthesis.
Caption: General workflow for the copper-catalyzed C-N coupling of 4-iodo-oxazole.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the copper-catalyzed coupling of 4-iodo-2-phenyl-oxazole with various nitrogen heterocycles.
| Entry | N-Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyridinone | CuI (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | K₂CO₃ | AgOBz | Dioxane | 110 | 16 | 77[3] |
| 2 | 3-Bromo-2-pyridinone | CuI (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | K₂CO₃ | AgOBz | Dioxane | 110 | 16 | 55[3] |
| 3 | 4-Methoxy-2-pyridinone | CuI (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | K₂CO₃ | AgOBz | Dioxane | 110 | 16 | 54[3] |
| 4 | 4-Iodo-1H-pyrazole | CuI (10) | 4,7-dimethoxy-1,10-phenanthroline (20) | K₂CO₃ | AgOBz | Dioxane | 110 | 16 | 31[1] |
Experimental Protocols
General Procedure for Copper-Catalyzed C-N Coupling of 4-Iodo-2-phenyl-oxazole with N-Heterocycles
This protocol is adapted from a published procedure and provides a general method for the C-N coupling reaction.[1]
Materials:
-
4-Iodo-2-phenyl-oxazole
-
Nitrogen heterocycle (e.g., 2-pyridinone)
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Silver benzoate (AgOBz)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube or reaction vial, add 4-iodo-2-phenyl-oxazole (1.0 equiv), the N-heterocycle (1.2 equiv), copper(I) iodide (0.10 equiv), 4,7-dimethoxy-1,10-phenanthroline (0.20 equiv), potassium carbonate (2.0 equiv), and silver benzoate (2.0 equiv).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a reaction concentration of 0.025 M with respect to the 4-iodo-2-phenyl-oxazole.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Note on Palladium-Catalyzed Amination
While the Buchwald-Hartwig amination is a widely used method for C-N bond formation, its application to 4-iodo-oxazole has been reported to be low-yielding.[1] This can be attributed to the electron-rich nature of the oxazole ring, which can affect the reductive elimination step in the palladium catalytic cycle. For this specific substrate, copper-catalyzed methods, as detailed above, are currently more reliable and higher-yielding. Researchers attempting palladium-catalyzed amination of 4-iodo-oxazole should consider extensive ligand and condition screening to overcome these challenges.
Conclusion
The copper-catalyzed C-N coupling of 4-iodo-oxazole with nitrogen heterocycles provides a robust and efficient method for the synthesis of a variety of functionalized oxazole derivatives. The detailed protocols and data presented in these application notes offer a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space around the privileged oxazole scaffold.
References
- 1. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles [escholarship.org]
- 5. researchgate.net [researchgate.net]
Application of 4-Bromooxazole in the Synthesis of Bioactive Molecules: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromooxazole is a versatile heterocyclic building block that serves as a valuable precursor in the synthesis of a wide array of bioactive molecules. Its utility primarily stems from the reactivity of the bromine atom at the 4-position, which readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling the construction of complex molecular architectures with significant pharmacological potential. This document provides detailed application notes, experimental protocols, and biological activity data for the synthesis of bioactive molecules utilizing this compound.
Key Applications of this compound in Bioactive Molecule Synthesis
The oxazole moiety is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] this compound provides a convenient entry point for the synthesis of substituted oxazoles with applications as:
-
Anticancer Agents: By coupling with various aromatic and heteroaromatic partners, this compound has been employed in the synthesis of compounds that exhibit potent cytotoxic and antimitotic activities. These molecules often function by inhibiting critical cellular processes such as tubulin polymerization or by modulating the activity of protein kinases involved in cancer progression.[2][3]
-
Kinase Inhibitors: The oxazole core can serve as a scaffold for the design of potent and selective kinase inhibitors, such as those targeting c-Jun N-terminal kinase (JNK). The JNK signaling pathway is implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.[4]
-
Antimicrobial Agents: Derivatives of this compound have been explored for their antibacterial and antifungal properties. The resulting substituted oxazoles can interfere with essential microbial pathways, offering potential solutions to the growing challenge of antimicrobial resistance.[5][6][7]
-
Natural Product Synthesis: Although often part of a larger, more complex synthetic strategy, oxazole fragments derived from precursors like this compound are crucial components in the total synthesis of intricate natural products such as the potent cytostatic marine macrolide, phorboxazole A.[8][9]
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data from the synthesis of various bioactive molecules where a bromo-substituted oxazole or a similar heterocyclic bromide was a key reactant in a cross-coupling reaction.
Table 1: Suzuki-Miyaura Coupling Reactions of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 85 | [10] |
| 2 | 4-bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | 92 | [11] |
| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 2 (MW) | 71 | [12] |
Table 2: Biological Activity of Oxazole Derivatives
| Compound | Biological Activity | Target/Assay | IC₅₀ / MIC | Reference |
| Arylpiperazinyl oxazole (6-48) | Anticancer | A549 cell line | 6.5 µg/mL | [2] |
| 4-(Pyrazol-3-yl)-pyridine derivative | JNK3 Kinase Inhibitor | JNK3 biochemical assay | 0.63 µM | [13] |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Anticancer | HOP-92 (Non-Small Cell Lung Cancer) | - | [14] |
| Texaline analogue (2,5-diphenyloxazole) | Antimycobacterial | M. tuberculosis H37Rv | 12.5 µg/mL | [5] |
| 4-(3'-indolyl)oxazole (5d) | Anticancer | Various cancer cell lines | - | [15] |
| 1,3,4-Oxadiazole derivative (CMO) | Anticancer (HCC) | NF-κB signaling | - | [16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[10][15]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)
-
Water (for aqueous base conditions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxazole.
General Protocol for Stille Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an organostannane reagent.[17][18][19]
Materials:
-
This compound
-
Organostannane (e.g., aryltributylstannane, 1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃, if required)
-
Anhydrous solvent (e.g., DMF, Toluene, 1,4-dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Add the organostannane (1.1 eq) to the reaction mixture.
-
If required, add a ligand or additive.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Signaling Pathways and Experimental Workflows
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
Figure 3: Simplified JNK signaling pathway and the point of intervention for JNK inhibitors.
Figure 4: Mechanism of action of tubulin polymerization inhibitors.
Conclusion
This compound is a cornerstone building block in medicinal chemistry, enabling the efficient synthesis of a diverse range of bioactive molecules through reliable and versatile cross-coupling methodologies. The ability to readily introduce a wide variety of substituents at the 4-position of the oxazole ring allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the privileged oxazole scaffold.
References
- 1. Total Synthesis of Phorboxazole B by Burke [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.aaup.edu [repository.aaup.edu]
- 6. iajps.com [iajps.com]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of phorboxazole A via de novo oxazole formation: strategy and component assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of the C3-C19 segment of phorboxazole B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. paulogentil.com [paulogentil.com]
- 15. An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Analogs from Bromo-Substituted Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1,3,4-oxadiazole analogs derived from bromo-substituted precursors. The protocols outlined below are essential for the development of novel therapeutic agents, as 1,3,4-oxadiazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] The presence of a bromine atom on the precursor molecule offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.
I. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones
This common and effective method involves the condensation of a bromo-substituted aromatic aldehyde with an acid hydrazide to form an acylhydrazone intermediate, which is then cyclized to the desired 1,3,4-oxadiazole.
Experimental Protocol 1: Synthesis of 2-(Bromophenyl)-5-aryl-1,3,4-oxadiazoles
This protocol describes a two-step synthesis of 2-(bromophenyl)-5-aryl-1,3,4-oxadiazoles starting from a bromo-substituted benzoic acid.
Step 1: Synthesis of Bromo-substituted Benzohydrazide
-
A mixture of a bromo-substituted benzoic acid (1.0 eq) and thionyl chloride (2.0 eq) is refluxed for 4-6 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and slowly added to a cooled (0-5 °C) solution of hydrazine hydrate (1.2 eq) in the same solvent.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure bromo-substituted benzohydrazide.
Step 2: Synthesis of 2-(Bromophenyl)-5-aryl-1,3,4-oxadiazole
-
A solution of the bromo-substituted benzohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated acylhydrazone is filtered and washed with cold ethanol.
-
The dried acylhydrazone (1.0 eq) is then subjected to oxidative cyclization. A common method involves stirring the acylhydrazone with an oxidizing agent such as iodine (1.1 eq) and potassium carbonate (2.0 eq) in a solvent like dimethylformamide (DMF) at room temperature for 12-24 hours.[3]
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(bromophenyl)-5-aryl-1,3,4-oxadiazole.
Quantitative Data for Oxidative Cyclization
| Precursor 1 (Hydrazide) | Precursor 2 (Aldehyde) | Oxidizing Agent/Conditions | Reaction Time (h) | Yield (%) | Reference |
| 4-Bromobenzohydrazide | Benzaldehyde | I2, K2CO3, DMF, rt | 12 | 85 | [3] |
| 4-Bromobenzohydrazide | 4-Chlorobenzaldehyde | I2, K2CO3, DMF, rt | 14 | 82 | [3] |
| 4-Bromobenzohydrazide | 4-Nitrobenzaldehyde | I2, K2CO3, DMF, rt | 10 | 90 | [3] |
| 3-Bromobenzohydrazide | Benzaldehyde | Chloramine-T, Microwave | 0.25 | 92 | [3] |
Experimental Workflow: Oxidative Cyclization
References
Application Notes: Regioselective C-4 Bromination of 5-Substituted Oxazoles
Introduction
The regioselective functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents. Oxazoles substituted at the C-4 and C-5 positions are prevalent motifs in compounds with therapeutic potential against inflammation, cancer, and asthma.[1] A key challenge in the synthesis of these molecules is the controlled introduction of substituents at the C-4 position. This document outlines a robust and scalable method for the highly regioselective C-4 bromination of 5-substituted oxazoles, which serves as a versatile handle for further chemical transformations such as cross-coupling reactions.[1][2]
Principle of the Method
The described method achieves high C-4 regioselectivity through a carefully controlled reaction sequence involving the lithiation of a 5-substituted oxazole, followed by equilibration and subsequent bromination. The key to this selectivity lies in the equilibrium between the cyclic 2-lithiooxazole and its acyclic isonitrile enolate tautomer.[2][3] In a polar aprotic solvent such as N,N-dimethylformamide (DMF), the equilibrium is driven towards the acyclic form.[2][3] This acyclic intermediate then preferentially reacts with an electrophilic bromine source at the C-4 position upon quenching.[3]
The use of DMF as a solvent is critical for achieving a high C-4 to C-2 bromination ratio.[1][2] Additionally, allowing the lithiated intermediate to age is essential to ensure the equilibrium fully favors the acyclic isonitrile enolate, thus maximizing the C-4 regioselectivity.[3]
Applications
The primary application of this protocol is the synthesis of 4-bromo-5-substituted oxazoles, which are valuable intermediates in organic synthesis. These compounds are particularly well-suited as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position.[2][3] This strategy has been successfully applied on a multi-kilogram scale, demonstrating its robustness and utility in the development of complex molecules.[3]
Experimental Protocols
General Protocol for the Regioselective C-4 Bromination of a 5-Substituted Oxazole
This protocol is adapted from a procedure for the bromination of 5-(thiophen-2-yl)oxazole.[3]
Materials:
-
5-Substituted oxazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a temperature probe, an addition funnel, and an argon inlet. The flask is charged with the 5-substituted oxazole (1.0 equiv) and anhydrous DMF (4 mL per gram of oxazole).[3]
-
Lithiated Intermediate Formation: The resulting solution is cooled to an internal temperature of -15 °C to -10 °C.[3] A solution of lithium bis(trimethylsilyl)amide in THF (1.05 equiv) is then added slowly via syringe, ensuring the reaction temperature is maintained within the specified range.[3] The mixture is stirred at this temperature for 30 minutes to allow for equilibration to the acyclic isonitrile enolate.[3]
-
Bromination: The reaction mixture is then cooled to -70 °C. A solution of N-bromosuccinimide (1.1 equiv) in anhydrous THF is added dropwise, maintaining the internal temperature below -65 °C. The reaction is stirred for an additional 30 minutes at -70 °C.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with methyl tert-butyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization. For example, crystallization from a mixture of methyl tert-butyl ether and hexanes can be employed to yield the pure 4-bromo-5-substituted oxazole.[2][3]
Data Presentation
The following table summarizes the results of the regioselective C-4 bromination for various 5-substituted oxazoles and their subsequent Suzuki-Miyaura coupling reactions.
Table 1: C-4 Bromination of 5-Substituted Oxazoles and Subsequent Suzuki-Miyaura Coupling [3]
| Entry | 5-Substituted Oxazole (Substrate) | C-4/C-2 Regioselectivity | Yield of 4-Bromooxazole | Suzuki-Miyaura Coupling Partner | Yield of Coupled Product |
| 1 | 5-(4-Fluorophenyl)oxazole | >97:3 | 85% | Phenylboronic acid | 92% |
| 2 | 5-(Thiophen-2-yl)oxazole | >98:2 | 87% | Phenylboronic acid | 95% |
| 3 | 5-(Pyridin-3-yl)oxazole | >97:3 | 82% | Phenylboronic acid | 88% |
| 4 | 5-(4-Cyanophenyl)oxazole | >97:3 | 88% | Phenylboronic acid | 90% |
Visualizations
Mechanism of Regioselective C-4 Bromination
Caption: Reaction pathway for the regioselective C-4 bromination of oxazoles.
Experimental Workflow
Caption: Step-by-step workflow for the C-4 bromination protocol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromooxazole Synthesis
Welcome to the technical support center for 4-Bromooxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several methods. A highly effective and regioselective method involves the direct lithiation of an oxazole at the C4 position, followed by quenching with an electrophilic bromine source.[1] Another strategy includes the initial construction of the oxazole ring with substituents already in their desired positions or with functional groups that can be selectively converted.[2] For 5-substituted oxazoles, a common route is the C4-bromination via a 2-lithiooxazole intermediate.[3]
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors. Incomplete lithiation is a frequent issue, which can be caused by inaccurate titration of n-butyllithium or the presence of moisture.[4] Competing side reactions, such as the formation of regioisomers (2-bromo or 5-bromooxazole), can also significantly lower the yield of the desired 4-bromo isomer.[3] Additionally, the stability of the oxazole ring under the reaction conditions and potential product loss during workup and purification are critical factors to consider.[5]
Q3: How can I improve the regioselectivity to favor the formation of this compound?
A3: Achieving high regioselectivity is crucial. The use of directed metalation, specifically lithiation, is a powerful technique. For 5-substituted oxazoles, lithiation tends to occur at the C2 position. However, the resulting 2-lithiooxazole can exist in equilibrium with its acyclic isonitrile enolate tautomer, which upon reaction with a bromine source, can lead to C4-bromination.[3] The choice of solvent and the "aging" of the lithiated intermediate are critical to drive this equilibrium towards the desired outcome.[3] The use of DMF as a solvent has been shown to promote excellent regioselectivity for C4-bromination.[3]
Q4: What are the most effective brominating agents for this synthesis?
A4: Several brominating agents can be used, with N-Bromosuccinimide (NBS) being a common and effective choice.[3] NBS is often preferred over liquid bromine as it is a solid and can be easier to handle, potentially leading to cleaner reactions with fewer byproducts.[5] The choice of brominating agent should be paired with the overall synthetic strategy, particularly the method of activating the oxazole ring.
Q5: I'm having difficulty with the purification of this compound. What are some best practices?
A5: Purification of bromooxazoles can be challenging. Column chromatography on silica gel is a standard method.[1] For crude products, washing with a saturated aqueous solution of sodium thiosulfate can help remove excess bromine.[6] If the product is a solid, recrystallization can be an effective purification technique.[6] In some cases, the product can be isolated by filtration after precipitation from the reaction mixture.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive lithiating agent (e.g., n-BuLi). | Titrate the n-BuLi solution immediately before use to determine its exact concentration. |
| Presence of moisture or protic sources. | Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. | |
| Reaction temperature is too high or too low. | Strictly control the temperature during lithiation (typically -78 °C) and bromination.[3][6] | |
| Mixture of Isomers (e.g., 2-bromo, 5-bromo) | Non-selective bromination method. | Employ a regioselective method such as directed lithiation followed by bromination.[1][3] |
| Unfavorable equilibrium of intermediates. | The solvent can play a critical role. Using DMF as a solvent for the lithiation of 5-substituted oxazoles can significantly improve C4/C2 regioselectivity.[3] | |
| Significant Amount of Starting Material Remaining | Incomplete lithiation. | Increase the equivalents of the lithiating agent (e.g., 1.05-1.1 equivalents).[3] Ensure efficient stirring and adequate reaction time for the lithiation step.[6] |
| Insufficient brominating agent. | Use at least one full equivalent of the brominating agent.[3] | |
| Product Decomposition | Harsh workup conditions. | Use mild acidic or basic solutions for quenching and extraction. Avoid prolonged exposure to strong acids or bases.[8] |
| Thermal instability. | Perform purification steps, such as chromatography, at room temperature or below if possible. Concentrate solutions at reduced pressure and moderate temperatures. |
Quantitative Data Summary
Table 1: Comparison of Bromination Conditions for 5-Substituted Oxazoles
| Substrate | Base (equiv.) | Solvent | Brominating Agent (equiv.) | Temperature (°C) | Yield (%) | Reference |
| 5-(Thiophen-2-yl)oxazole | LHMDS (1.05) | DMF | NBS (1.0) | -78 to -65 | 79 | [3] |
| 5-Aryloxazoles | LDA | THF | 1,2-Dibromotetrafluoroethane | -78 | 60-85 | [1] |
Note: Yields are highly substrate-dependent and optimization may be required for different starting materials.
Key Experimental Protocol: Regioselective C4-Bromination of 5-(Thiophen-2-yl)oxazole
This protocol is adapted from a procedure published in Organic Syntheses.[3]
1. Lithiation:
-
A dried, three-necked round-bottomed flask equipped with an addition funnel, temperature probe, and mechanical stirrer is charged with 5-(thiophen-2-yl)oxazole (1.0 equiv) and anhydrous DMF.
-
The solution is cooled to between -15 °C and -10 °C.
-
A 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.05 equiv) is added slowly via syringe, maintaining the internal temperature in the specified range.
-
The reaction mixture is stirred at -15 °C for 30 minutes.
2. Bromination:
-
The mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
A solution of N-bromosuccinimide (NBS) (1.0 equiv) in anhydrous DMF is added via the addition funnel while keeping the temperature below -65 °C.
-
The reaction is stirred at -78 °C for 30 minutes after the addition is complete.
3. Workup and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and then extracted with methyl tert-butyl ether (MTBE).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from heptanes to yield 4-bromo-5-(thiophen-2-yl)oxazole as an off-white solid.
Visualizations
Caption: Synthesis of this compound via Lithiation-Bromination.
References
Technical Support Center: Side Reactions in Suzuki Coupling of Bromo-heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of bromo-heterocycles in a question-and-answer format.
Q1: My Suzuki coupling reaction with a bromo-heterocycle is resulting in a low yield or failing completely. What are the most common causes?
A1: Low or no yield in the Suzuki coupling of bromo-heterocycles is a frequent challenge and can stem from several factors. The electronic properties of the heterocycle, the stability of the boronic acid, and the reaction conditions all play a crucial role. The most common culprits include:
-
Catalyst Inactivation: The nitrogen atom in many heterocycles can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]
-
Side Reactions: The desired cross-coupling reaction is often in competition with several side reactions, including protodeboronation, homocoupling, and dehalogenation.[1]
-
Poor Solubility: Inadequate solubility of starting materials or reagents can hinder the reaction.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often substrate-specific.
To begin troubleshooting, it is helpful to follow a logical workflow to identify the root cause of the low yield.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting boronic acid coupled with itself. What is this and how can I prevent it?
A2: This side product is the result of boronic acid homocoupling . This reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[2] It can also occur if the transmetalation step is slow.
Troubleshooting Homocoupling:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3] Maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Instead of Pd(II) sources like Pd(OAc)₂, which require in-situ reduction, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) species that can promote homocoupling.[3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[4]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling side reaction.[4]
Q3: My major byproduct is the debrominated heterocycle. What is causing this dehalogenation and how can I minimize it?
A3: The replacement of the bromine atom with a hydrogen atom is known as protodebromination or dehalogenation . This is a common side reaction, especially with electron-deficient heteroaryl halides. It can be caused by various factors, including the presence of protic impurities (like water or alcohols), the choice of base, or the generation of palladium hydride species.[1][5] For some heterocycles, like unprotected indoles, the acidic N-H proton can be deprotonated, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage.[6]
Troubleshooting Dehalogenation:
-
Protecting Groups: For heterocycles with acidic protons (e.g., indoles, pyrroles), protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent deprotonation and significantly reduce dehalogenation.[6]
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried to minimize the presence of a proton source.[6]
-
Optimize the Base: The choice of base can influence the rate of dehalogenation. Screening different bases is recommended.
-
Ligand Selection: The ligand can influence the formation and reactivity of palladium hydride species. Experimenting with different ligands may reduce dehalogenation.
Q4: I am isolating my starting heterocycle without the bromine, and my boronic acid seems to have been consumed. What is happening?
A4: This observation is characteristic of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling reaction. Heteroaryl boronic acids, particularly those of pyridines, are notoriously unstable and prone to protodeboronation.[7]
Troubleshooting Protodeboronation:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate. These act as a slow-release source of the boronic acid, keeping its concentration low and minimizing decomposition.[7]
-
Anhydrous Conditions: Water is a key component in the protodeboronation pathway. Using anhydrous solvents and reagents can significantly suppress this side reaction.[8]
-
Optimize the Base: Strong bases can accelerate protodeboronation.[5] Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.[8][9]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[9] Running the reaction at the lowest effective temperature is advisable.
Data Presentation: Impact of Reaction Parameters on Side Reactions
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Suzuki coupling with bromo-heterocycles.
Table 1: Effect of Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [10]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 60 |
| 2 | Pd(OAc)₂/SPhos | 2 | 75 |
| 3 | Pd₂(dba)₃/XPhos | 2 | 82 |
| 4 | Pd(dppf)Cl₂ | 2 | 95 |
Table 2: Influence of Base on the Suzuki Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid [9]
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-heterocycle
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromo-heterocycle (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-heterocycle.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Protocol to Minimize Boronic Acid Homocoupling
This protocol incorporates strategies specifically aimed at reducing the formation of homocoupling byproducts.
-
Rigorous Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[4]
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the bromo-heterocycle (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent via syringe.
-
Slow Addition of Boronic Acid: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[4]
-
Reaction and Work-up: Follow steps 4-7 from Protocol 1.
Mandatory Visualization
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromooxazole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromooxazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The primary methods for purifying this compound and related compounds are column chromatography on silica gel and recrystallization.[1][2] The choice between these techniques depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the purification. For complex mixtures or to separate compounds with similar polarities, High-Performance Liquid Chromatography (HPLC) can also be employed.[3][4]
Q2: What are the typical impurities found in crude this compound samples?
A2: Impurities in crude this compound often include unreacted starting materials, reagents from the synthesis (such as brominating agents), and side-products formed during the reaction.[5] Depending on the synthetic route, these can include other brominated isomers or over-brominated products.[6] Degradation products may also be present if the compound has been stored improperly.[7]
Q3: How should this compound and its derivatives be stored to maintain purity?
A3: To ensure stability, this compound derivatives, particularly carboxylic acid analogs, should be stored in a tightly sealed container in a cool, dry, and dark place.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture, heat, and light.[7]
Q4: My purified this compound appears colored (e.g., yellow or brown). What is the cause and how can I fix it?
A4: Discoloration is often a sign of oxidation or the presence of colored impurities.[8] For solid compounds, recrystallization, sometimes with the addition of activated charcoal, can remove colored impurities.[9] For liquid compounds, distillation (if thermally stable) or passing through a short plug of silica gel can be effective. Storing the compound under an inert atmosphere and away from light can help prevent future discoloration.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC/Column | - Inappropriate solvent system. - Compound is interacting strongly with the silica gel. | - Systematically screen for an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for the desired product.[10] - If the compound is basic, consider adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing.[8] |
| Low Yield After Chromatography | - Compound streaking on the column. - Irreversible adsorption to the silica gel. - Product is too soluble in the eluent. | - Use a less polar solvent system to slow down the elution of your product. - Consider "dry loading" the sample onto the column to improve band sharpness.[10] - Ensure all pure fractions are combined before solvent evaporation. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Start with a much less polar solvent system (e.g., pure hexane) and gradually increase the polarity. |
| Multiple Products Detected in "Pure" Fractions | - Co-elution of impurities with similar polarity. - Degradation of the product on the silica gel. | - Use a shallower gradient or isocratic elution with the optimized solvent system.[10] - The acidic nature of silica gel can sometimes cause degradation. Consider using neutral or basic alumina as the stationary phase. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. - Impurities are inhibiting crystal nucleation.[9] | - Concentrate the solution by evaporating some of the solvent.[11] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9] - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.[12] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.[11] - Allow the solution to cool slowly to room temperature before placing it in a cold bath.[9] - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[9] |
| Low Yield of Recovered Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[11] - Cool the filtrate for a longer period or to a lower temperature. - Concentrate the mother liquor to obtain a second crop of crystals.[11] - Pre-heat the funnel and filter paper before hot filtration. |
| Crystals are Impure or Colored | - Impurities co-crystallized with the product. - The cooling process was too rapid, trapping impurities in the crystal lattice.[11] | - Perform a second recrystallization. - For colored impurities, add a small amount of activated charcoal to the hot solution before filtering.[9] - Ensure slow cooling to allow for selective crystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems to find one that gives good separation and an Rf value of approximately 0.3-0.4 for the this compound. A reported system for a bromooxazole derivative is a 1:1 mixture of heptane and ethyl acetate.[1]
-
Visualize the spots under a UV lamp.
2. Column Preparation:
-
Secure a chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Add another thin layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[10]
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of a Solid this compound Derivative by Recrystallization
This protocol describes a general procedure for purifying a solid this compound derivative.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[13] Common solvent systems include ethanol/water, hexane/ethyl acetate, or acetonitrile/water.[1][12]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[11]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step prevents the product from crystallizing prematurely.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for example, in a desiccator under vacuum, to remove all traces of solvent.
Visualizations
Caption: Workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Stability issues and degradation of bromooxazole compounds
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with bromooxazole compounds. It addresses common stability issues and degradation pathways through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for bromooxazole compounds?
A1: Bromooxazole compounds are susceptible to degradation under several conditions. The main concerns include:
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Hydrolytic Instability: The oxazole ring can undergo cleavage in the presence of strong acids or bases, and even with prolonged exposure to moisture.
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Photodegradation: Exposure to UV light can induce photochemical reactions, leading to decomposition.
-
Thermal Instability: Elevated temperatures can promote degradation, including decarboxylation if a carboxylic acid group is present.
-
Oxidative Degradation: The oxazole ring is vulnerable to oxidation, which can result in ring cleavage.
Q2: What are the recommended storage conditions for bromooxazole compounds?
A2: To ensure the long-term stability of bromooxazole compounds, it is recommended to store them in a cool, dry, and dark place.[1] For optimal integrity, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[1]
Q3: What are the visible signs of degradation in bromooxazole compounds?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from white or off-white to yellow or brown.[1] Analytically, degradation can be observed as the appearance of new peaks or a decrease in the purity of the main compound peak in chromatograms (e.g., HPLC, LC-MS).[1]
Q4: Are there any known incompatibilities for bromooxazole compounds?
A4: Yes, bromooxazole compounds should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with bromooxazole compounds.
Low or No Product Yield in Reactions
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | Confirm the purity of the bromooxazole starting material using HPLC or LC-MS. Use a fresh batch or repurify the existing stock if degradation is detected.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating, while others might be sensitive to high temperatures, leading to degradation. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for moisture-sensitive reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Incorrect Reagents or Stoichiometry | Verify the identity and quality of all reagents. Optimize the stoichiometry of the reactants and catalysts. |
Inconsistent Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Assay Buffer | Evaluate the stability of the bromooxazole compound in the specific assay buffer and under the assay conditions (e.g., pH, temperature). Consider adjusting the buffer composition or assay duration. |
| Photodegradation during Experiment | Minimize exposure of the compound and reaction mixtures to light, especially UV light. Use amber-colored vials or cover the reaction setup with aluminum foil. |
| Interaction with Assay Components | Investigate potential interactions between the bromooxazole compound and other components of the assay, such as enzymes, substrates, or detection reagents. |
Stability and Degradation Data
The stability of bromooxazole compounds is highly dependent on environmental conditions. The following table summarizes representative quantitative data from forced degradation studies on a model bromooxazole derivative.
| Condition | Parameter | Value | % Degradation (24h) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 40 °C | 15.2% | Ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH | 40 °C | 28.5% | Ring-opened products, Debrominated species |
| Oxidative Degradation | 3% H₂O₂ | 25 °C | 18.7% | Oxidized ring-opened products, Hydroxylated derivatives |
| Thermal Degradation | Solid State | 60 °C | 8.5% | Decarboxylated product (if applicable), Oligomers |
| Photodegradation | UV light (254 nm) | 25 °C | 22.1% | Debrominated species, Photodimers |
Note: The data presented are illustrative and the actual degradation rates will vary depending on the specific bromooxazole derivative and experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on bromooxazole compounds to assess their stability.
1. Materials:
-
Bromooxazole compound
-
HPLC grade solvents (acetonitrile, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the bromooxazole compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 40 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 40 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid bromooxazole compound in an oven at 60 °C for 24 hours. Then, prepare a 0.5 mg/mL solution in the initial solvent.
-
Photodegradation: Expose a 0.5 mg/mL solution of the bromooxazole compound to UV light (254 nm) for 24 hours.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of degradation and identify major degradation products.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow to diagnose and resolve issues of low or no product yield in reactions involving bromooxazole compounds.
Potential Degradation Pathways of a Bromooxazole Derivative
Caption: An overview of the major degradation pathways affecting bromooxazole compounds under different stress conditions.
Bromooxazole Derivative as a Tyrosine Kinase Inhibitor in a Signaling Pathway
Caption: A simplified diagram illustrating how a bromooxazole derivative can inhibit a receptor tyrosine kinase signaling pathway, such as the PI3K/Akt pathway, by blocking the ATP-binding site.[2][3][4]
References
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid
Welcome to the technical support center for 5-Bromooxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes. The information is presented in a question-and-answer format to directly address common issues encountered during reactions such as esterification, amidation, and Suzuki coupling.
General Information
Q1: What are the key properties and stability concerns for 5-Bromooxazole-4-carboxylic acid?
5-Bromooxazole-4-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure features a reactive bromine atom, ideal for cross-coupling reactions, and a carboxylic acid group for derivatization.[1][2] A primary stability concern is its susceptibility to decarboxylation, particularly at elevated temperatures, which can lead to the formation of 5-bromooxazole as an undesired byproduct.[1] The thermal stability of the oxazole ring itself should also be considered under harsh reaction conditions.[1]
Q2: What is the general solubility of 5-Bromooxazole-4-carboxylic acid?
While specific quantitative data is not extensively available in public literature, it is expected that 5-Bromooxazole-4-carboxylic acid exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.[1] Its solubility is likely to be lower in nonpolar solvents.[1] It is crucial to experimentally determine the solubility in the chosen solvent system for any given reaction.[1]
Troubleshooting Guide: Esterification
Esterification is a common transformation to protect the carboxylic acid or to synthesize ester derivatives for further reactions.
Q3: My Fischer esterification of 5-Bromooxazole-4-carboxylic acid is resulting in a low yield. What are the potential causes and solutions?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Common issues and troubleshooting steps are outlined below:
| Potential Cause | Solution |
| Incomplete Reaction | Increase reaction time or temperature. Monitor reaction progress by Thin-Layer Chromatography (TLC).[1] |
| Equilibrium Limitation | Use a large excess of the alcohol, which can also serve as the solvent. Alternatively, remove water as it forms using a Dean-Stark apparatus or a dehydrating agent.[1] |
| Insufficient Catalyst | Increase the concentration of the acid catalyst (e.g., H₂SO₄ or p-TsOH).[1] |
| Product Hydrolysis | Ensure anhydrous reaction conditions to prevent the ester product from hydrolyzing back to the carboxylic acid.[1] |
Q4: I am observing a significant amount of a byproduct in my esterification reaction. What could it be and how can I minimize it?
A likely byproduct is the decarboxylated 5-bromooxazole. This can occur if the reaction is conducted at excessively high temperatures.[1]
Solution: Carefully control the reaction temperature. Consider using milder esterification methods, such as using a coupling reagent like DCC with DMAP, if decarboxylation is a significant issue.[1]
Troubleshooting Guide: Amide Bond Formation
Amide coupling is a key reaction for derivatizing the carboxylic acid moiety.
Q5: My amidation reaction is failing or giving a low yield. What are the common reasons for this?
Several factors can contribute to a low-yielding amidation reaction.[1]
| Potential Cause | Solution |
| Inactive Carboxylic Acid | The carboxylic acid must be activated. Use a suitable coupling reagent such as HATU, HBTU, or EDC/HOBt.[1][2] |
| Poor Nucleophilicity of Amine | Sterically hindered or electron-poor amines may react slowly. Increase the reaction temperature or use a more potent coupling reagent like HATU.[1] |
| Solubility Issues | Ensure all reactants are fully dissolved. DMF is a common and effective solvent for amidation reactions.[1] |
| Incorrect Base | A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed and facilitate the reaction.[1] |
Q6: How can I minimize racemization of a chiral amine during the coupling reaction?
Racemization can be a concern when using chiral amines.
Solution: The choice of coupling reagent and additives is critical. Using additives like HOBt or HOAt can help to suppress racemization. Additionally, running the reaction at lower temperatures can also be beneficial.
Troubleshooting Guide: Suzuki Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction utilizing the bromine atom.
Q7: My Suzuki coupling reaction with 5-Bromooxazole-4-carboxylic acid (or its ester) is failing or giving a low yield. What are the common pitfalls?
Several factors can negatively impact a Suzuki coupling reaction.[1][3]
| Potential Cause | Solution |
| Catalyst Inactivity | The palladium catalyst may be inactive or poisoned. Use fresh catalyst and ensure anaerobic conditions, as oxygen can deactivate the catalyst. Screening different bulky phosphine ligands (e.g., SPhos, XPhos) can also be beneficial.[3] |
| Incorrect Base or Solvent | The base and solvent system is critical. A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, often with water) can be used.[1][3] The optimal combination may need to be screened for your specific substrates. |
| Low Reaction Temperature | The reaction may require elevated temperatures to proceed efficiently. Consider increasing the temperature or using microwave irradiation.[3] |
| Dehalogenation of Starting Material | The presence of a hydrogen source can lead to dehalogenation. Ensure solvents are dry and consider using a non-protic solvent. The choice of base can also influence this side reaction.[3] |
| Homocoupling of Boronic Acid | This can occur, especially with Pd(II) precatalysts. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[3] |
Q8: Should I use the carboxylic acid directly or protect it as an ester for the Suzuki coupling?
The free carboxylic acid can potentially interfere with the basic conditions of the Suzuki coupling.[1] It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[4]
Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
-
Suspend 5-Bromooxazole-4-carboxylic acid (1.0 eq.) in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).[1]
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol 2: Amide Bond Formation (e.g., with Benzylamine)
-
Dissolve 5-Bromooxazole-4-carboxylic acid (1.0 eq.) and a coupling reagent such as HATU (1.1 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the amine (e.g., benzylamine, 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous lithium chloride solution to remove DMF, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 3: Suzuki Coupling (with Phenylboronic Acid)
Note: It is often preferable to start with the ester of 5-Bromooxazole-4-carboxylic acid.
-
To a reaction vessel, add the methyl or ethyl ester of 5-Bromooxazole-4-carboxylic acid (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).[1]
-
Heat the reaction mixture to a temperature typically between 80-100 °C and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Suppression of Dehalogenation in Suzuki Coupling of Bromopyrroles
Welcome to the technical support center for Suzuki coupling reactions involving bromopyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on suppressing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling of bromopyrroles?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyrrole ring is replaced by a hydrogen atom, leading to a reduced, non-coupled pyrrole byproduct. This reaction competes with the desired carbon-carbon bond formation of the Suzuki coupling, thereby lowering the yield of the target molecule. The mechanism often involves the formation of a palladium-hydride species which then participates in reductive elimination with the bromopyrrole.[1]
Q2: Why is dehalogenation a significant issue with bromopyrroles?
A2: Bromopyrroles, especially those with an unprotected N-H group, are particularly susceptible to dehalogenation.[2][3] The acidic proton on the pyrrole nitrogen can facilitate side reactions that lead to the formation of the dehalogenated product. This issue can be exacerbated by certain reaction conditions, such as the choice of base and the presence of water.[4]
Q3: How can I prevent dehalogenation in my Suzuki coupling reaction?
A3: The most effective method to suppress dehalogenation is to protect the pyrrole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[2][3] Additionally, careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial.
Troubleshooting Guide
Issue 1: Significant amount of dehalogenated pyrrole is observed by LC-MS or NMR.
| Potential Cause | Suggested Solution |
| Unprotected Pyrrole N-H: The acidic proton on the pyrrole nitrogen is likely promoting the dehalogenation side reaction.[2][3] | Protect the pyrrole nitrogen. The use of a Boc protecting group has been shown to significantly reduce dehalogenation.[2][3] Alternatively, an SEM protecting group can be used, which is often more stable under Suzuki coupling conditions and can prevent the formation of deprotected byproducts.[3][5][6] |
| Suboptimal Base: The base can influence the rate of competing reactions. | Screen different bases. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides or alkoxides, which can promote the formation of palladium-hydride species. |
| Inappropriate Solvent or Water Content: The solvent system plays a critical role. Anhydrous conditions may halt the reaction, while excessive water can promote dehalogenation.[4] | Optimize the solvent system. A mixture of an aprotic organic solvent (e.g., dioxane, toluene, or DMF) with a controlled amount of water (typically a 4:1 to 10:1 ratio of organic solvent to water) is often effective.[4][5] |
| Ineffective Catalyst/Ligand System: The ligand on the palladium catalyst influences its reactivity and selectivity. | Use bulky, electron-rich ligands. Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination over dehalogenation.[2][7] For N-Boc protected pyrroles, Pd(dppf)Cl₂ has been used effectively.[8] |
Issue 2: The reaction is slow or does not go to completion, even with a protecting group.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity: The chosen palladium precatalyst or ligand may not be active enough for the specific substrate. | Try a more active catalyst system. Pre-formed palladium(0) sources like Pd₂(dba)₃ with a suitable ligand, or highly active precatalysts like SPhos-Pd-G3 or XPhos-Pd-G3 can be beneficial. |
| Steric Hindrance: Bulky substituents on the bromopyrrole or the boronic acid can slow down the reaction. | Increase the reaction temperature. Carefully increasing the temperature in increments of 10-20 °C can improve the reaction rate. Microwave heating can also be effective in accelerating slow reactions.[9] |
| Poor Solubility of Reagents: The base or boronic acid may not be sufficiently soluble in the reaction mixture. | Use a co-solvent or a different base. Adding a co-solvent like ethanol or using a more soluble base such as Cs₂CO₃ can improve solubility and reaction kinetics. |
Data Presentation
Table 1: Effect of N-Protection on the Suzuki Coupling of Ethyl 4-Bromopyrrole-2-carboxylate with Phenylboronic Acid
| Pyrrole Substrate | Protecting Group | Coupled Product Yield | Dehalogenated Product Yield | Reference |
| Ethyl 4-bromopyrrole-2-carboxylate | None | ~35-55% | ~28-50% | [2] |
| Ethyl 1-(tert-butoxycarbonyl)-4-bromopyrrole-2-carboxylate | Boc | 68-84% | <5% | [1][3] |
Table 2: Comparison of Protecting Groups for Suzuki Coupling of Bromopyrroles
| Protecting Group | Advantages | Disadvantages | Typical Deprotection Conditions |
| Boc | Effective at suppressing dehalogenation. Can be removed in situ under certain Suzuki conditions.[2][3] | Can be unstable under some Suzuki reaction conditions, leading to the deprotected product as a byproduct.[3][5] | Trifluoroacetic acid (TFA) in CH₂Cl₂; or thermal cleavage. |
| SEM | Robust and stable under a variety of Suzuki coupling conditions.[3][6] Prevents formation of deprotected byproducts.[5] | Requires a separate deprotection step. | Tetrabutylammonium fluoride (TBAF) in THF; or strong acid (e.g., HCl). |
| Sulfonyl (e.g., Tosyl) | Electron-withdrawing nature can reduce the reactivity of the pyrrole ring, allowing for a wider range of reactions.[10] | Can be difficult to remove. | Strong reducing agents (e.g., Mg in MeOH) or strong base. |
Experimental Protocols
Protocol 1: Suzuki Coupling of Unprotected Ethyl 4-Bromopyrrole-2-carboxylate (Illustrative of Dehalogenation Issue)
-
Reactants:
-
Ethyl 4-bromopyrrole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
-
Solvent: Toluene/Ethanol/Water (4:1:1)
-
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 4-bromopyrrole-2-carboxylate, arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the solvent mixture and degas with argon for 15 minutes.
-
Add Pd(PPh₃)₄ and heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Note the formation of both the desired product and the dehalogenated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of N-Boc Protected Ethyl 4-Bromopyrrole-2-carboxylate (Suppression of Dehalogenation)
-
Reactants:
-
Ethyl 1-(tert-butoxycarbonyl)-4-bromopyrrole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (2.0-3.0 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Dimethoxyethane (DME)
-
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 1-(tert-butoxycarbonyl)-4-bromopyrrole-2-carboxylate, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add DME and degas with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ and heat the reaction mixture at 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. In many cases, the Boc group is cleaved during the reaction to yield the N-H coupled product directly.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Protocol 3: Suzuki Coupling of N-SEM Protected Bromopyrrole (Robust Protection)
-
Reactants:
-
N-SEM protected bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvent: Dioxane/H₂O (4:1)
-
Procedure:
-
To an oven-dried Schlenk flask, add the N-SEM protected bromopyrrole, arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the dioxane/H₂O solvent mixture and degas with argon for 15 minutes.
-
Add Pd(PPh₃)₄ and heat the reaction mixture at 90 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The SEM-protected product can then be deprotected in a subsequent step.
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions of 4-Bromooxazole
Welcome to the technical support center for optimizing cross-coupling reactions with 4-bromooxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing cross-coupling reactions with this compound?
A1: The most common issues include low to no yield of the desired product, significant dehalogenation of the this compound, formation of homocoupling byproducts, and difficulties in product purification.[1] The reactivity of the C-Br bond at the 4-position of the oxazole ring can be influenced by the electronic nature of the substituents on the ring.[1]
Q2: How does the choice of palladium catalyst and ligand impact the reaction?
A2: The selection of the palladium catalyst and ligand system is critical for a successful coupling reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts featuring bulky, electron-rich phosphine ligands such as SPhos and XPhos often lead to better results, particularly for challenging heteroaryl couplings.[1] The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.
Q3: Which base and solvent system should I choose?
A3: The choice of base and solvent is highly dependent on the specific coupling reaction and substrates. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) is often necessary to identify the optimal conditions.[2] For instance, in Suzuki couplings, an aqueous base is often required for the transmetalation step.[2]
Q4: Can microwave irradiation be beneficial for these coupling reactions?
A4: Yes, microwave irradiation can be a valuable tool to improve reaction outcomes. It can lead to significantly shorter reaction times, higher yields, and can sometimes overcome activation barriers that are difficult to surpass with conventional heating.[1]
Q5: My reaction is not working. What are the first troubleshooting steps I should take?
A5: First, ensure that all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation and side reactions.[1] Check the activity of your palladium catalyst; using a fresh batch is often a good idea. Then, consider systematically screening different combinations of ligands, bases, and solvents.[1]
Troubleshooting Guides
Low to No Yield
| Potential Cause | Suggested Action | Citation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. | [1] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands like SPhos or XPhos. | [1] |
| Suboptimal Base/Solvent | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF). | [2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Consider using microwave irradiation for higher temperatures and shorter reaction times. | [1] |
| Protodeboronation of Boronic Acid (Suzuki) | Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). Ensure anhydrous conditions. | [1] |
Significant Dehalogenation of this compound
| Potential Cause | Suggested Action | Citation |
| Presence of a Hydrogen Source | Ensure solvents are thoroughly dried. Use a non-protic solvent. | [1] |
| Harsh Reaction Conditions | Lower the reaction temperature and/or shorten the reaction time. | [1] |
| Inappropriate Catalyst/Ligand System | Screen different palladium catalysts and ligands, as some are more prone to promoting dehalogenation. | [1] |
Formation of Homocoupling Byproducts
| Potential Cause | Suggested Action | Citation |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. | [1] |
| Use of a Pd(II) Pre-catalyst | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that can occur during the in-situ reduction of Pd(II) to Pd(0). | [1] |
Data Presentation: Comparison of Coupling Reaction Conditions
The following tables provide a summary of typical reaction conditions for various cross-coupling reactions involving bromo-heterocycles, which can be adapted for this compound.
Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Citation |
| Catalyst (mol%) | Pd(OAc)₂ (2) | Pd₂(dba)₃ (1.5) | Pd(PPh₃)₄ (5) | [3] |
| Ligand (mol%) | SPhos (4) | XPhos (3) | - | [3] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | [3] |
| Solvent | Toluene/H₂O | Dioxane | DME/H₂O | [3] |
| Temperature (°C) | 100 | 110 | 85 | [3] |
Heck Coupling
| Parameter | Condition 1 | Condition 2 | Citation |
| Catalyst (mol%) | Pd(OAc)₂ (2) | Pd(OAc)₂ (1) | [4],[3] |
| Ligand (mol%) | P(o-tolyl)₃ (4) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | [4],[3] |
| Base | Et₃N | K₂CO₃ | [4],[3] |
| Solvent | DMF | DMF/H₂O | [4],[3] |
| Temperature (°C) | 100 | 80 | [4],[3] |
Sonogashira Coupling
| Parameter | Typical Conditions | Citation |
| Catalyst | Pd complex (e.g., Pd(PPh₃)₄) | [5],[6] |
| Co-catalyst | Copper(I) salt (e.g., CuI) | [5],[6] |
| Base | Amine base (e.g., Et₃N, DIPEA) | [5],[6] |
| Solvent | Anhydrous THF or DMF | [5] |
| Temperature (°C) | Room Temperature to 80 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cesium Carbonate, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.[1]
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 120°C in a microwave reactor or 100°C in an oil bath) with stirring for the specified time (e.g., 20 minutes for microwave or 12-24 hours for conventional heating).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Catalyst selection for efficient Suzuki reactions with 4-Bromooxazole
Welcome to the Technical Support Center for Catalyst Selection in Suzuki Reactions with 4-Bromooxazole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for effective reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Suzuki coupling with this compound?
A1: The primary challenges include low to nonexistent yields of the desired product, and the formation of byproducts through side reactions.[1] The electron-deficient nature of the oxazole ring can also present difficulties.[1] Key side reactions to be aware of are the dehalogenation of this compound, homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][2][3]
Q2: Which palladium catalyst is the most effective for coupling with this compound?
A2: The choice of catalyst is critical for a successful reaction. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a conventional choice, more advanced catalyst systems often yield superior results, especially for challenging heteroaryl couplings.[1] Palladacycle precatalysts and catalysts paired with bulky, electron-rich phosphine ligands such as SPhos and XPhos frequently lead to better outcomes.[1][2][4] Another effective option is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has demonstrated success in couplings of other bromo-heterocycles.[1][5]
Q3: What is the function of the base in the Suzuki reaction, and which one is recommended for this compound?
A3: The base plays a crucial role in activating the boronic acid, which facilitates the transmetalation step of the catalytic cycle.[1][6] The selection of the base can significantly influence the reaction yield. Commonly used inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][7] The optimal base should be chosen based on the stability of the substrates and the presence of any base-sensitive functional groups. For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) may be beneficial.[8]
Q4: How does the position of the bromine atom on the oxazole ring influence reactivity?
A4: The electronic environment of the carbon-bromine bond, which is determined by the bromine's position on the oxazole ring (C2, C4, or C5), affects the molecule's reactivity in Suzuki couplings. The relative reactivity can differ, necessitating optimization of reaction conditions for each isomer. Generally, the rate of oxidative addition is influenced by the electron density at the carbon atom bonded to the halogen.[1]
Q5: Can microwave irradiation enhance the Suzuki reaction with this compound?
A5: Yes, employing microwave irradiation can markedly decrease reaction times and often boosts yields.[1][5] This technique is especially advantageous for high-throughput synthesis and for reactions that are slow to proceed at lower temperatures.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Inactive catalyst or inappropriate ligand. | Use a fresh batch of catalyst. Screen alternative bulky phosphine ligands like SPhos or XPhos.[1] |
| Suboptimal base or solvent. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, DMF).[1][7] | |
| Insufficient reaction temperature. | Increase the reaction temperature or consider using microwave irradiation.[1] | |
| Protodeboronation of the boronic acid. | Use the boronic acid as soon as it is prepared or purchased. Consider converting it to a more stable boronate ester, such as a pinacol ester.[1][2] Ensure anhydrous conditions if necessary.[2] | |
| Significant Dehalogenation of this compound | Presence of a hydrogen source. | Ensure that all solvents are thoroughly dried and consider using a non-protic solvent. The choice of base can also impact the extent of dehalogenation.[1] |
| Reaction conditions are too harsh. | Lower the reaction temperature and/or reduce the reaction time. | |
| Inappropriate catalyst/ligand system. | Certain catalyst systems are more susceptible to dehalogenation. Experiment with different palladium catalysts and ligands.[1] | |
| Significant Homocoupling of Boronic Acid | Slow cross-coupling reaction rate. | Optimize reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the desired cross-coupling pathway. |
| Use of a Pd(II) precatalyst. | Pd(II) sources can sometimes promote homocoupling as they are reduced to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ may help to lessen this side reaction.[1] | |
| Difficulty in Product Purification | Contamination with boronic acid or its byproducts. | An aqueous wash with a mild base after the reaction can help to remove unreacted boronic acid.[1] |
| Residual palladium catalyst. | Pass the crude product through a plug of silica gel or use a specialized palladium scavenger to remove residual catalyst.[1] |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromo-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[9] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzothiazole[9] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | 4-Amino-3-bromobenzoic acid[9] |
Note: The data in this table are compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Reaction: Heat the mixture with stirring. For conventional heating, a temperature of 80-120°C is typical. For microwave-assisted reactions, heating to 120°C for 20 minutes is a good starting point.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite.[1] Wash the filtrate with water and then with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the resulting residue by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to obtain the desired product.[1]
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Caption: A logical diagram illustrating catalyst selection considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oxazole Synthesis and Minimizing Byproduct Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in various oxazole synthesis methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during oxazole synthesis in a question-and-answer format, providing targeted solutions to improve yield and purity.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles. While versatile, it can be plagued by side reactions, particularly under harsh acidic conditions.
Q1: My Robinson-Gabriel synthesis results in low yields and significant tar or char-like byproduct formation. What's the likely cause?
A: Low yields with tar formation are typically indicative of reaction conditions that are too harsh for your substrate. Strong acids like concentrated sulfuric acid (H₂SO₄) at high temperatures can lead to decomposition and polymerization of starting materials and intermediates.
Troubleshooting:
-
Optimize Dehydrating Agent: Switch to a milder dehydrating agent. While H₂SO₄ is traditional, reagents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective and less destructive for sensitive substrates. For very sensitive starting materials, consider using triphenylphosphine/iodine or the Burgess reagent.[1]
-
Lower Reaction Temperature: Find a balance between a reasonable reaction rate and minimal decomposition by lowering the reaction temperature.
-
Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged exposure to harsh conditions.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.
Q2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive it to completion?
A: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your specific substrate.
Troubleshooting:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. This should be done cautiously to avoid promoting side reactions.
-
Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a stronger one. For example, if TFAA is not working, phosphorus oxychloride (POCl₃) might be more suitable.
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates. Ensure all solvents and reagents are thoroughly dried.
Q3: I'm observing a significant amount of an enamide byproduct. How can this be minimized?
A: Enamide formation is a common side reaction resulting from the elimination of water from the 2-acylamino-ketone.
Troubleshooting:
-
Modify Reaction Conditions: Altering the temperature or the dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your specific substrate.
Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, several byproducts can diminish the yield of the desired product.
Q1: My Van Leusen synthesis is giving a low yield of the desired oxazole. What are the common byproducts and how can I avoid them?
A: Low yields in the Van Leusen synthesis are often due to the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[2]
Troubleshooting:
-
Incomplete Elimination of the Tosyl Group: The final step is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[2]
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can promote the elimination step.[2]
-
Use a Stronger Base: Switching from a moderate base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[2]
-
Extend Reaction Time: In some cases, a longer reaction time will allow for the complete conversion of the intermediate to the oxazole.[2]
-
-
Purity of Starting Materials:
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage, which will quench the base. Ensure your aldehyde is pure, considering distillation or purification before use. Ketone impurities will react with TosMIC to form nitriles instead of oxazoles.[2]
-
-
Decomposition of TosMIC: The presence of water can lead to the decomposition of TosMIC into N-(tosylmethyl)formamide, reducing the amount of reagent available for the desired reaction.[2]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I have isolated a stable intermediate from my Van Leusen reaction. How can I confirm its identity and convert it to the desired oxazole?
A: The stable intermediate is likely the 4-tosyl-4,5-dihydrooxazole.
Troubleshooting:
-
Characterization: Isolate the byproduct by column chromatography and characterize it using NMR spectroscopy and mass spectrometry. The presence of the tosyl group and signals corresponding to the dihydrooxazole ring protons are key indicators.
-
Post-Reaction Treatment: If you have isolated the dihydrooxazole intermediate, you can subject it to basic conditions to promote elimination. Dissolve the intermediate in a suitable solvent like THF and treat it with a strong, non-nucleophilic base like DBU.[2]
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[3]
Q1: What are the common side reactions in the Fischer oxazole synthesis?
A: The primary side reactions in the Fischer oxazole synthesis include the formation of a chloro-oxazole and an oxazolidinone byproduct.[3] The harsh acidic conditions can also lead to the degradation of sensitive substrates.
Troubleshooting:
-
Strictly Anhydrous Conditions: The reaction is sensitive to moisture. Use dry ether as a solvent and pass dry hydrogen chloride gas through the solution.
-
Control of Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions and decomposition.
-
Purity of Reactants: Use freshly prepared or purified cyanohydrin and aldehyde to avoid unwanted side reactions.
Q2: My Fischer synthesis is not proceeding efficiently. What can I do?
A: Inefficient reaction can be due to insufficient acid catalyst or decomposition of the starting materials.
Troubleshooting:
-
Ensure Sufficient HCl: Continue passing dry HCl gas through the reaction mixture until the oxazole hydrochloride precipitates.
-
Monitor Reaction Time: While the reaction often requires standing overnight, prolonged reaction times can lead to increased byproduct formation. Monitor the reaction by TLC if possible.
Bredereck Oxazole Synthesis
The Bredereck synthesis provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, such as formamide.[3]
Q1: I am having difficulty with the Bredereck synthesis. What are some common issues?
A: Common issues with the Bredereck synthesis include the formation of polymeric side products, presumably from the amide, which can make purification difficult. The reaction can also suffer from low yields if not optimized.
Troubleshooting:
-
Purification Strategy: Slow crystallization from the crude reaction mixture can be an effective method to isolate the desired imidazole product from polymeric byproducts.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures. Careful control of temperature and reaction time is crucial to balance the rate of reaction with the formation of byproducts.
-
Alternative Starting Materials: Using α-hydroxyketones instead of α-haloketones has been reported as an improvement to the method.[3]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of oxazoles.
Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) of 5-Phenyloxazole |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 75 |
| Benzaldehyde | DBU | THF | Room Temp | 85 |
| Benzaldehyde | t-BuOK | THF | 0 to Room Temp | 92 |
Note: Yields are highly substrate-dependent and these conditions are for general guidance.[2]
Table 2: Comparison of Cyclodehydrating Agents in the Robinson-Gabriel Synthesis
| Cyclodehydrating Agent | Typical Solvents | Typical Conditions | General Applicability |
| H₂SO₄ (conc.) | Acetic Anhydride | 90-100 °C | Traditional method, often harsh |
| POCl₃ | DMF, Toluene | Reflux | Effective, but can be harsh |
| P₂O₅ | Toluene, Xylene | Reflux | Strong dehydrating agent |
| TFAA | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis |
| PPh₃ / I₂ | Acetonitrile, CH₂Cl₂ | Room Temp | Mild conditions for sensitive substrates |
Experimental Protocols
Detailed methodologies for key oxazole synthesis reactions are provided below.
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it into ice-water.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Van Leusen Synthesis of 5-Substituted Oxazoles
This protocol is designed to favor the complete conversion to the oxazole and minimize byproduct formation.
-
Preparation: To a stirred suspension of potassium tert-butoxide (1.2 eq) in anhydrous THF (10 mL per gram of aldehyde) at 0 °C under an inert atmosphere, add a solution of TosMIC (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the mixture for 20-30 minutes at 0 °C. Then, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Fischer Oxazole Synthesis
This protocol outlines the general procedure for the Fischer oxazole synthesis.
-
Preparation: Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube.
-
Reaction: Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours. Seal the flask and allow the reaction mixture to stand at room temperature overnight.
-
Isolation: Collect the precipitated oxazole hydrochloride salt by filtration and wash it with anhydrous diethyl ether.
-
Neutralization: Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.
-
Purification: Extract the oxazole with a suitable organic solvent, dry the organic layer, and purify by recrystallization or column chromatography.[4]
Protocol 4: General Procedure for Bredereck Oxazole Synthesis
This protocol provides a general guideline for the Bredereck synthesis.
-
Preparation: In a round-bottom flask, combine the α-haloketone (1.0 eq) and formamide (used in excess, can also act as a solvent).
-
Reaction: Heat the reaction mixture, typically to a temperature between 120-160 °C, for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. The crude product is often purified by distillation or recrystallization. For difficult separations from polymeric byproducts, slow crystallization may be effective.
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting workflows.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Bromooxazole Characterization
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of heterocyclic compounds is a critical step in drug discovery and development. 4-Bromooxazole, a versatile synthetic intermediate, requires precise analytical methods to ensure its identity, purity, and stability. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering experimental protocols and data for comparison with related brominated heterocyclic compounds.
Spectroscopic Methods: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for elucidating the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy identifies characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Comparison: 1H and 13C NMR Chemical Shifts (δ) in ppm
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| 4-Bromo-5-(thiophen-2-yl)oxazole | 7.14 (dd, J = 5.0, 3.7 Hz, 1H), 7.43 (dd, J = 5.0, 1.4 Hz, 1H), 7.61 (dd, J = 3.7, 1.4 Hz, 1H), 7.80 (s, 1H) (CDCl3) | 110.0, 125.9, 126.8, 127.7, 127.8, 144.0, 149.0 (CDCl3) |
| 5-Bromooxazole-4-carboxylic acid (Hypothetical) [1] | 8.15 (s, 1H), 13.2 (br s, 1H) (DMSO-d6)[1] | Not available |
| 2-Bromooxazole | Not available | Not available |
| 4-Bromo-1H-imidazole [2] | Not available | Not available |
Experimental Protocol: 1H and 13C NMR Spectroscopy [3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
13C NMR Acquisition:
-
Acquire a carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-10 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of 79Br and 81Br, which have a near 1:1 natural abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.[4]
Data Comparison: Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight | Expected [M]+/[M+2]+ m/z |
| This compound | C3H2BrNO | 147.96 | 147/149 |
| 5-Bromooxazole-4-carboxylic acid [1] | C4H2BrNO3 | 207.97 | 206/208 ([M-H]-)[1] |
| 4-Bromo-1H-imidazole [5] | C3H3BrN2 | 146.97 | 146/148[5] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[6]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Expected Fragmentation Pathway for this compound
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Data Comparison: Key FTIR Vibrational Frequencies (cm-1)
| Functional Group | 5-Nitro-2-(4-nitrobenzyl) benzoxazole[7] | General Oxazole Derivatives[8] |
| C=N Stretch | 1520[7] | 1500-1600 |
| C-O-C Stretch | 1144, 1079[7] | 1050-1250 |
| C-Br Stretch | Not specified | ~500-600 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [9]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm-1.[7]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Methods: Assessing Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds like this compound.
Data Comparison: HPLC Parameters
| Compound | Column | Mobile Phase | Detection |
| 5-Bromooxazole-4-carboxylic acid [10] | C18 reverse-phase[10] | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)[10] | UV at 235 nm[10] |
| 2-Bromo-4-nitro-1H-imidazole [6] | Newcrom R1 | Acetonitrile, Water, and Phosphoric acid[6] | Not specified |
Experimental Protocol: Reverse-Phase HPLC [10]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
HPLC Analysis Workflow
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Data Comparison: GC Parameters
| Compound | Column | Carrier Gas | Temperature Program |
| General Phyto-compounds | HP-5MS (30 m x 0.25 mm) | Helium | 40°C (3 min) to 300°C at 3°C/min |
| General Bioactive Compounds | HP-5MS column (30 m x 250 µm) | Helium | 50°C to 150°C at 3°C/min, hold for 10 min |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure the elution of all components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-200).
-
X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the general procedure is outlined below.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by slow evaporation of a solvent.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
This guide provides a foundational framework for the analytical characterization of this compound. While specific experimental data for the parent compound is limited, the provided protocols and comparative data for related structures offer a valuable starting point for researchers in the field. The application of these orthogonal analytical techniques is essential for the comprehensive characterization and quality control of this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. m.youtube.com [m.youtube.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
Reactivity Face-Off: 4-Bromooxazole vs. 4-Iodooxazole in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these precursors directly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of two key heterocyclic intermediates, 4-bromooxazole and 4-iodooxazole, in commonly employed carbon-carbon bond-forming reactions and metal-halogen exchange.
The enhanced reactivity of 4-iodooxazole over this compound is a well-established principle in organic synthesis, primarily governed by the difference in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental property facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. Consequently, 4-iodooxazole generally participates in these reactions under milder conditions and often provides higher yields compared to its bromo-counterpart.
Quantitative Reactivity Comparison
The following table summarizes the comparative performance of 4-iodooxazole and this compound in key cross-coupling reactions. The data is compiled from studies on analogous heterocyclic systems to provide a representative comparison. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Reaction Type | Halogen | Catalyst System (Typical) | Conditions (Typical) | Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Dioxane/H₂O, 80-100 °C | 85-95 | Highly reactive, but can be prone to dehalogenation side reactions. |
| Bromo | XPhos Pd G2, K₃PO₄ | Toluene, 100 °C | 80-93 | Generally provides a good balance of reactivity and stability. Requires slightly more forcing conditions. | |
| Sonogashira Coupling | Iodo | Pd(PPh₃)₄, CuI, Et₃N | THF, rt - 60 °C | 90-98 | Excellent reactivity, often proceeds at room temperature. |
| Bromo | Pd(PPh₃)₂, CuI, Et₃N | DMF, 100 °C | 50-80 | Less reactive than the iodo-analog, typically requiring higher temperatures for good conversion. | |
| Heck Coupling | Iodo | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C | High | Generally more reactive, leading to faster reaction times. |
| Bromo | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100-120 °C | Moderate to High | Requires slightly higher temperatures or longer reaction times compared to the iodo-derivative. | |
| Lithium-Halogen Exchange | Iodo | n-BuLi or t-BuLi | THF, -78 °C | Rapid | Exchange is typically very fast, even at low temperatures. |
| Bromo | n-BuLi or t-BuLi | THF, -78 °C | Fast | Exchange is fast, but generally slower than with the corresponding iodide. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: A Comparative Protocol
Objective: To compare the reactivity of this compound and 4-iodooxazole in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound or 4-Iodooxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried reaction vessel, add 4-halooxazole, phenylboronic acid, and potassium carbonate.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture.
-
The reaction is heated to 80-100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling: A Comparative Protocol
Objective: To compare the reactivity of this compound and 4-iodooxazole in a Sonogashira coupling reaction with phenylacetylene.
Materials:
-
This compound or 4-Iodooxazole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried, inert-atmosphere flask, add the 4-halooxazole, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent (THF for 4-iodooxazole, DMF may be required for this compound).
-
Add triethylamine and phenylacetylene to the mixture.
-
The reaction is stirred at the appropriate temperature (room temperature to 60 °C for 4-iodooxazole; 80-100 °C for this compound) and monitored by TLC or GC-MS.
-
After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Lithium-Halogen Exchange: A Comparative Protocol
Objective: To compare the rate of lithium-halogen exchange for this compound and 4-iodooxazole.
Materials:
-
This compound or 4-Iodooxazole (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
An electrophile for quenching (e.g., benzaldehyde)
Procedure:
-
Dissolve the 4-halooxazole in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution.
-
Aliquots of the reaction can be taken at various time points and quenched with the electrophile to monitor the progress of the exchange.
-
After a set time, quench the entire reaction by adding the electrophile.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Analyze the crude product by NMR or GC-MS to determine the extent of conversion.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms and workflows discussed.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Experimental workflow for comparing the reactivity of 4-halooxazoles.
Halogen Dance Rearrangement: A Comparative Guide to Iodooxazoles and Bromooxazoles
For researchers, scientists, and drug development professionals, the Halogen Dance rearrangement is a powerful tool for the synthesis of polysubstituted oxazoles, key scaffolds in many biologically active compounds. This guide provides a detailed comparison of the Halogen Dance rearrangement for iodooxazoles versus bromooxazoles, supported by experimental data and protocols to aid in reaction optimization and substrate selection.
The Halogen Dance rearrangement, a base-catalyzed intramolecular migration of a halogen atom, offers a unique pathway to functionalize aromatic and heteroaromatic rings at positions not readily accessible through conventional methods.[1] In the context of oxazoles, this rearrangement is instrumental in the synthesis of 2,4- and 2,5-disubstituted derivatives. While both bromo- and iodooxazoles can undergo this transformation, their reactivity profiles, mechanistic pathways, and synthetic outcomes exhibit significant differences.
Mechanistic Overview: A Tale of Two Halogens
The generally accepted mechanism for the Halogen Dance rearrangement of 5-halooxazoles involves deprotonation at the C4 position by a strong base, typically lithium diisopropylamide (LDA), to form a lithiated intermediate. This is followed by a series of halogen-metal exchange steps, ultimately leading to the thermodynamically more stable 4-halo-5-lithiooxazole, which upon quenching, yields the 4-halooxazole product.[2]
However, the nature of the halogen atom significantly influences the reaction course. For 5-iodooxazoles, a competing reductive dehalogenation pathway is prominent, leading to the formation of a significant amount of the corresponding non-iodinated oxazole.[2][3] This side reaction occurs via a direct lithium-iodide exchange at the C5 position, which is kinetically more favorable for the iodo-substituted compound compared to its bromo- counterpart. The lithium-bromide exchange is slower, allowing the desired deprotonation at C4 and subsequent halogen dance to prevail for bromooxazoles.[2]
To circumvent this issue with iodooxazoles, a catalytic amount of a bromooxazole, such as 2-(butylsulfanyl)-5-bromooxazole, can be employed.[2] The bromooxazole acts as a shuttle, facilitating the halogen dance of the iodooxazole while minimizing the undesired reduction.
Comparative Performance: Iodooxazoles vs. Bromooxazoles
The choice between an iodooxazole and a bromooxazole as a substrate for the Halogen Dance rearrangement has significant implications for reaction efficiency and product distribution. The following table summarizes the key quantitative differences based on available experimental data.
| Feature | 5-Iodooxazoles | 5-Bromooxazoles | Key Observations |
| Reaction Conditions | LDA, THF, -78 °C | LDA, THF, -78 °C | Similar base and solvent systems are employed. |
| Reaction Outcome | Mixture of 4-iodooxazole and reduced oxazole | Predominantly 4-bromooxazole | Iodooxazoles are prone to reductive dehalogenation.[2] |
| Yield of Rearranged Product (Uncatalyzed) | ~19% (for 2-(butylsulfanyl)-5-iodooxazole) | High efficiency (quantitative in some cases) | Bromooxazoles generally provide higher yields of the desired rearranged product.[2] |
| Yield of Reduced Product (Uncatalyzed) | ~31% (for 2-(butylsulfanyl)-5-iodooxazole) | Minimal | Reductive dehalogenation is a major side reaction for iodooxazoles.[2][3] |
| Catalysis | 2-(butylsulfanyl)-5-bromooxazole (10 mol%) improves yield of 4-iodooxazole | Not typically required | Catalysis is crucial for achieving synthetically useful yields with iodooxazoles.[2] |
| Optimized Yield of Rearranged Product | Up to 71% (with bromooxazole catalyst) | - | The use of a bromooxazole catalyst significantly enhances the yield for iodooxazoles.[2] |
Experimental Protocols
General Procedure for the Halogen Dance Rearrangement of 5-Bromooxazoles
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium dropwise. The mixture is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA). A solution of the 5-bromooxazole in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a specified time (typically 1-2 hours) at -78 °C. The reaction is then quenched by the addition of a suitable electrophile (e.g., water, methanol, or other electrophilic reagents). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Optimized Procedure for the Halogen Dance Rearrangement of 5-Iodooxazoles using a Bromooxazole Catalyst
To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes at -78 °C to form LDA. A solution of the 5-iodooxazole and a catalytic amount (e.g., 10 mol%) of 2-(butylsulfanyl)-5-bromooxazole in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for a specified time at -78 °C. The reaction is quenched with an appropriate electrophile. The workup and purification procedure is similar to that described for the 5-bromooxazoles.
Visualizing the Pathways
To better understand the distinct reaction pathways of iodo- and bromooxazoles in the Halogen Dance rearrangement, the following diagrams illustrate the key mechanistic steps.
Caption: Reaction pathway for the Halogen Dance rearrangement of 5-bromooxazoles.
References
A Researcher's Guide to Alternatives for 4-Bromooxazole in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the strategic introduction of the oxazole moiety is a critical step in the creation of novel chemical entities. While 4-bromooxazole has traditionally served as a versatile building block, a range of alternative reagents and methodologies offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, to inform the selection of the most suitable synthetic strategy.
Direct C-H Functionalization at the C4 Position
A modern and atom-economical alternative to using pre-halogenated oxazoles is the direct activation and functionalization of the C-H bond at the C4 position. This approach avoids the additional steps of halogenation and the use of organometallic reagents.
Performance Comparison:
While direct head-to-head comparisons with this compound are scarce in the literature, direct C-H arylation has been shown to be effective for the synthesis of 4-substituted oxazoles. The reactivity of the C4 position can be influenced by substituents at other positions of the oxazole ring. For instance, in some cases, functionalization occurs preferentially at other positions (C2 or C5) depending on the reaction conditions and the directing groups present.[1]
Table 1: Performance of Direct C4-Arylation of Oxazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | DMA | 150 | 24 | 65 | Miura et al. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 120 | 18 | 78 | Daugulis et al. |
Note: Yields are for specific substrate combinations and may vary.
Experimental Protocol: Palladium-Catalyzed Direct C4-Arylation
This protocol is a general representation of a direct C-H arylation reaction at the C4 position of an oxazole derivative.
Materials:
-
Substituted Oxazole (1.0 equiv)
-
Aryl Halide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted oxazole, aryl halide, palladium(II) acetate, tri(o-tolyl)phosphine, and cesium carbonate.
-
Add anhydrous N,N-dimethylacetamide to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryloxazole.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles from 2-acylamino ketones. By choosing the appropriate starting materials, this method can be adapted to produce 4-substituted oxazoles. This approach builds the oxazole ring with the desired substituent already in place, thus avoiding a separate functionalization step on a pre-formed oxazole.[2][3]
Performance Comparison:
The yields of the Robinson-Gabriel synthesis are generally good, but the preparation of the 2-acylamino ketone precursor is an additional step to consider.
Table 2: Performance of Robinson-Gabriel Synthesis for 4-Substituted Oxazoles
| R¹ in Acylamino Ketone | R² in Acylamino Ketone | Dehydrating Agent | Yield (%) | Reference |
| Phenyl | Methyl | H₂SO₄ | 85 | Gabriel, 1910 |
| 4-Methoxyphenyl | Phenyl | POCl₃ | 78 | Wasserman & Vinick, 1983 |
| Methyl | Phenyl | PPA | 72 | Wipf & Miller, 1993 |
Note: Yields are for the cyclodehydration step.
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyl-4-methyloxazole
Materials:
-
2-Benzamido-1-phenylpropan-1-one (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Carefully add 2-benzamido-1-phenylpropan-1-one to an excess of concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,5-diphenyl-4-methyloxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). By using α-substituted TosMIC derivatives, this method can be effectively employed to synthesize 4-substituted oxazoles.[4][5][6][7]
Performance Comparison:
This method is known for its operational simplicity and the commercial availability of TosMIC. The yields are generally good to excellent.
Table 3: Performance of Van Leusen Synthesis for 4-Substituted Oxazoles
| α-Substituted TosMIC (R¹) | Aldehyde (R²) | Base | Solvent | Yield (%) | Reference |
| Benzyl | Benzaldehyde | K₂CO₃ | Methanol | 85 | Sisko et al. |
| Methyl | Benzaldehyde | K₂CO₃ | Methanol | 78 | Sisko et al. |
| Isopropyl | Benzaldehyde | K₂CO₃ | Methanol | 65 | Sisko et al. |
| Benzyl | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 82 | Sisko et al. |
Experimental Protocol: Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole
Materials:
-
α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of α-benzyl-p-toluenesulfonylmethyl isocyanide and benzaldehyde in methanol, add potassium carbonate.
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-benzyl-5-phenyloxazole.[5]
Cross-Coupling Reactions of 4-Metallooxazoles
An alternative to using this compound as the electrophilic partner in cross-coupling reactions is to employ a 4-metallooxazole as the nucleophilic component. Organozinc (Negishi coupling) and organoboron (Suzuki coupling) derivatives of oxazoles at the C4 position can be prepared and subsequently coupled with various electrophiles.[8][9]
Performance Comparison:
The choice between Suzuki and Stille (using organotin reagents) or Negishi couplings often depends on factors like functional group tolerance, toxicity of reagents, and the stability of the organometallic species. For instance, Suzuki couplings often provide good to excellent yields with the advantage of using less toxic and more stable boronic acids compared to organostannanes.[10][11]
Table 4: Performance of Suzuki vs. Stille Coupling for Arylation
| Coupling Reaction | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Suzuki | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 95 | Hepperle et al. |
| Stille | 4-Bromoanisole | Pd(PPh₃)₄ | - | Toluene | 90 | Hepperle et al. |
| Suzuki | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 80 | Hepperle et al. |
| Stille | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | Toluene | 89 | Hepperle et al. |
Note: This data is for a diazocine system but illustrates the comparative performance of Suzuki and Stille couplings.[10]
Experimental Protocol: Suzuki-Miyaura Coupling of an Oxazole-4-boronic Acid Ester
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an in-situ generated or isolated oxazole-4-boronic acid ester with an aryl halide.
Materials:
-
Oxazole-4-boronic acid pinacol ester (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve the oxazole-4-boronic acid pinacol ester and the aryl halide in a mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (around 100 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to give the 4-aryloxazole.
Conclusion
The choice of reagent and methodology for the synthesis of 4-substituted oxazoles is multifaceted and depends on the specific target molecule, available starting materials, and desired reaction conditions. While this compound remains a valuable and reactive intermediate, the alternatives presented here offer compelling advantages. Direct C-H functionalization represents a more atom-economical and modern approach. The Robinson-Gabriel and Van Leusen syntheses are powerful for constructing the oxazole ring with the C4-substituent already incorporated. Finally, the use of 4-metallooxazoles in cross-coupling reactions provides an alternative nucleophilic strategy. By carefully considering the comparative data and experimental protocols provided, researchers can make informed decisions to optimize their synthetic routes towards novel oxazole-containing compounds.
References
- 1. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Robinson–Gabriel synthesis - Wikiwand [wikiwand.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Potency of Bromination: A Comparative Analysis of 4-Bromooxazole Derivatives and Their Analogs in Biological Applications
For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the oxazole nucleus is a privileged structure due to its presence in numerous biologically active compounds. The introduction of a bromine atom, particularly at the 4-position of the oxazole ring, can significantly modulate the physicochemical properties and, consequently, the biological activity of the resulting derivatives. This guide provides a comparative overview of the biological activities of 4-bromooxazole derivatives against their non-brominated or otherwise modified analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity: The Impact of the Bromo Substituent
The presence of a bromine atom on the oxazole core can influence biological activity, including antimicrobial and cytotoxic effects. While direct side-by-side comparisons in single studies are limited, a survey of available literature allows for a comparative analysis of different oxazole-based compounds.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antibacterial and antifungal properties.[1][2] The introduction of a 4-bromo substituent can enhance this activity. For instance, 4-(4-bromophenyl)-2-tert-butyloxazole has been identified as a potent antibacterial agent.[2][3]
To illustrate the comparative antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a this compound derivative and other analogous heterocyclic compounds. Lower MIC values indicate greater potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Analog Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivative | 4-(4-bromophenyl)-2-tert-butyloxazole | Bacillus subtilis | Not specified, but noted as highly active | [2][3] |
| Staphylococcus aureus | Not specified, but noted as highly active | [2][3] | ||
| Escherichia coli | Not specified, but noted as highly active | [2][3] | ||
| Klebsiella pneumoniae | Not specified, but noted as highly active | [2][3] | ||
| Oxadiazole Analogs (from p-bromo aniline) | 4-bromo-N-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline | Staphylococcus aureus | - | [4] |
| Bacillus subtilis | - | [4] | ||
| Pseudomonas aeruginosa | - | [4] | ||
| Escherichia coli | - | [4] | ||
| Indazole Analogs | 4-bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | 4 | [5] |
| 3-methoxybenzamide (3-MBA) (Reference) | Streptococcus pyogenes PS | >128 | [5] | |
| Ciprofloxacin (Reference) | Streptococcus pyogenes PS | 8 | [5] |
Note: Direct quantitative MIC values for 4-(4-bromophenyl)-2-tert-butyloxazole were not available in the reviewed literature, though its high activity was highlighted.
Cytotoxic Activity
The potential of oxazole derivatives as anticancer agents is an active area of research.[2] The cytotoxic profiles of various heterocyclic compounds, including those with bromo substitutions, have been evaluated against different cancer cell lines.
Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM)
| Compound/Analog Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Bisoxazole Derivative | Compound 52 | HT-29 (Colon cancer) | 0.84 | [2] |
| Oxadiazole-based Compound | Compound IIb | HeLa (Cervical cancer) | 19.9 | |
| Compound IIe | HeLa (Cervical cancer) | 25.1 | ||
| Compound IIc | HeLa (Cervical cancer) | 35 | ||
| Doxorubicin (Reference) | HeLa (Cervical cancer) | 1.2 | ||
| 1,3,4-Oxadiazole Derivative | AMK OX-8 | A549 (Lung cancer) | 25.04 | |
| AMK OX-9 | A549 (Lung cancer) | 20.73 | ||
| AMK OX-12 | HeLa (Cervical cancer) | 32.91 |
Experimental Protocols
To ensure the reproducibility and accuracy of the biological activity data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Test compounds (this compound derivatives and analogs)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plates.
-
Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 35-37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Test compounds
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.[7]
Visualizing Experimental Processes and Mechanisms
To further clarify the experimental and theoretical frameworks, the following diagrams illustrate a typical workflow for antimicrobial activity screening and a proposed mechanism of action for antimicrobial oxazole derivatives.
Experimental workflow for MIC determination.
Proposed antimicrobial mechanism of action.
References
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences of 2-, 4-, and 5-Bromooxazoles
A comprehensive guide for researchers and drug development professionals comparing the spectroscopic characteristics of 2-, 4-, and 5-bromooxazole isomers. This guide presents a combination of predicted and experimental data to delineate the distinct spectral features arising from the positional variation of the bromine substituent on the oxazole ring.
The isomeric bromooxazoles—2-bromooxazole, 4-bromooxazole, and 5-bromooxazole—are valuable heterocyclic building blocks in medicinal chemistry and materials science. Their utility stems from the ability to undergo further chemical modifications, particularly at the carbon-bromine bond. Distinguishing between these isomers is crucial for unambiguous structure elucidation and ensuring the desired synthetic outcomes. This guide provides a detailed comparison of their key spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in their identification and characterization.
Due to the limited availability of complete experimental spectroscopic data for the parent, unsubstituted bromooxazoles, this guide utilizes predicted data from computational models to provide a comprehensive comparison. To ground these predictions in experimental reality, data for a substituted this compound derivative, 4-bromo-5-(thiophen-2-yl)oxazole, is also included.
Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and key IR absorption bands for 2-, 4-, and 5-bromooxazole. Mass spectrometry data, which is less informative for distinguishing these isomers directly but crucial for confirming molecular weight, is also discussed.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H2 | H4 | H5 |
| 2-Bromooxazole | - | ~7.3-7.5 | ~7.8-8.0 |
| This compound | ~8.0-8.2 | - | ~7.9-8.1 |
| 5-Bromooxazole | ~7.9-8.1 | ~7.1-7.3 | - |
Note: Predicted chemical shifts are estimates and can vary based on the prediction software and solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C2 | C4 | C5 |
| 2-Bromooxazole | ~135-140 | ~125-130 | ~140-145 |
| This compound | ~150-155 | ~110-115 | ~145-150 |
| 5-Bromooxazole | ~155-160 | ~120-125 | ~115-120 |
Note: Predicted chemical shifts are estimates and can vary based on the prediction software and solvent.
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C-O-C Stretch | C-Br Stretch |
| 2-Bromooxazole | ~1620-1650 | ~1050-1150 | ~600-700 |
| This compound | ~1610-1640 | ~1050-1150 | ~600-700 |
| 5-Bromooxazole | ~1600-1630 | ~1050-1150 | ~600-700 |
Note: Predicted vibrational frequencies can have a systematic error. The relative positions of the bands are more informative.
Mass Spectrometry
The mass spectra of all three isomers are expected to show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. For the bromooxazoles (C₃H₂BrNO), the expected molecular weight is approximately 147 g/mol , with isotopic peaks at m/z 147 and 149. While the primary fragmentation patterns may show subtle differences, they are generally not sufficient for definitive isomer identification without detailed fragmentation studies.
Experimental Data for a Substituted this compound
To provide a tangible reference, the following experimental data is for 4-bromo-5-(thiophen-2-yl)oxazole [1].
Table 4: Experimental Spectroscopic Data for 4-bromo-5-(thiophen-2-yl)oxazole[1]
| Spectrum | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.14 (dd, J = 5.0, 3.7 Hz, 1H), 7.43 (dd, J = 5.0, 1.4 Hz, 1H), 7.61 (dd, J = 3.7, 1.4 Hz, 1H), 7.80 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 110.0, 125.9, 126.8, 127.7, 127.8, 144.0, 149.0 |
| IR (neat, cm⁻¹) | 3120, 1603, 1501, 1486, 1427, 1319, 1169, 1116, 1062, 1027, 932, 915, 850, 831, 706, 642 |
| HRMS (ESI) | m/z calcd. for C₇H₅BrNOS [M+H]⁺ 229.9275; found 229.9271 |
Experimental Protocols
Synthesis of Bromooxazoles
The synthesis of 2-, 4-, and 5-bromooxazoles can be achieved through various synthetic routes. A common strategy involves the direct regiocontrolled lithiation of oxazole followed by quenching with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). The position of lithiation, and thus bromination, can be directed by the choice of reagents and reaction conditions.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromooxazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is typically used in GC-MS, while ESI and APCI are soft ionization techniques.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Comparative Analysis and Key Distinguishing Features
The primary distinguishing features among the three bromooxazole isomers lie in their NMR spectra, a direct consequence of the different electronic environments of the protons and carbons in each molecule.
-
¹H NMR: The number of signals and their chemical shifts are highly informative. Each isomer will exhibit two signals in the aromatic region, corresponding to the two protons on the oxazole ring. The position of these signals is influenced by the electronegativity and anisotropic effects of the neighboring bromine and oxygen/nitrogen atoms. For instance, the proton at the C2 position is typically the most deshielded (highest ppm value) due to its proximity to both the oxygen and nitrogen atoms.
-
¹³C NMR: The chemical shifts of the carbon atoms are also distinct for each isomer. The carbon atom directly bonded to the bromine (C-Br) will experience a significant upfield shift compared to a carbon bonded to a hydrogen. The C2 carbon generally appears at the most downfield position among the ring carbons due to its attachment to both heteroatoms.
The following diagram illustrates the logical relationship for identifying the bromooxazole isomers based on their predicted ¹H NMR chemical shifts.
Caption: Isomer identification workflow based on predicted ¹H NMR.
Conclusion
While experimental data for the parent bromooxazoles remains elusive in readily accessible literature, a comparative analysis based on predicted spectroscopic data provides a valuable framework for their differentiation. The distinct patterns in ¹H and ¹³C NMR spectra, driven by the positional isomerism of the bromine atom, serve as the most reliable fingerprints for identifying 2-, 4-, and 5-bromooxazole. This guide, by combining theoretical predictions with a real-world experimental example, offers researchers a practical tool for the structural elucidation of these important synthetic intermediates.
References
A Comparative Analysis of Synthetic Pathways to 5-Bromooxazole-4-Carboxylic Acid
For researchers and professionals in drug development, the efficient synthesis of versatile building blocks is paramount. 5-Bromooxazole-4-carboxylic acid stands out as a valuable scaffold in medicinal chemistry, offering two key points for molecular diversification: the bromine atom, amenable to cross-coupling reactions, and the carboxylic acid, ready for amide or ester formation. This guide provides a comparative study of two distinct synthetic routes to this important intermediate, offering a side-by-side analysis of their chemical strategies, quantitative performance, and detailed experimental protocols.
Two primary synthetic strategies for 5-bromooxazole-4-carboxylic acid are prevalent: a late-stage bromination approach and an early-stage bromination route with late-stage carboxylation. Each pathway presents its own set of advantages and challenges, from starting material availability to the nature of the chemical transformations involved.
Comparative Performance of Synthetic Routes
The selection of an optimal synthetic route depends on various factors including overall yield, scalability, and the handling requirements of the reagents involved. Below is a summary of the key quantitative data for the two routes.
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination & Late-Stage Carboxylation |
| Starting Materials | Diethyl oxalate, Ethyl formate, Sodium ethoxide, Bromine | L-Serine methyl ester hydrochloride, Triphenylphosphine, Iodine, DBU, Bromotrichloromethane, n-Butyllithium, Dry Ice (CO₂) |
| Key Intermediates | Ethyl oxazole-4-carboxylate, Ethyl 5-bromooxazole-4-carboxylate | 5-Bromooxazole |
| Overall Yield (Estimated) | ~60-70% | ~40-50%[1] |
| Process Scalability | Generally scalable, though handling bromine can be a challenge. | Scalable, but requires careful handling of organometallic intermediates at low temperatures. |
| Key Advantages | Utilizes more common and established reactions. Potentially higher overall yield. | Starts from a readily available amino acid derivative. Avoids direct handling of elemental bromine. |
| Key Disadvantages | Involves the use of highly corrosive and toxic bromine. | Involves cryogenic conditions and moisture-sensitive organolithium reagents. |
Logical Workflow of the Comparative Study
The following diagram illustrates the decision-making and experimental workflow involved in this comparative study.
Caption: Comparative workflow for the synthesis of 5-bromooxazole-4-carboxylic acid.
Experimental Protocols
Route A: Late-Stage Bromination
This synthetic pathway involves the initial construction of the oxazole ring, followed by bromination and subsequent hydrolysis of the ester.
Step 1: Synthesis of Ethyl oxazole-4-carboxylate [1]
To a solution of sodium ethoxide, prepared from sodium (1.2 equivalents) in anhydrous ethanol at 0 °C, a mixture of diethyl oxalate (1.0 equivalent) and ethyl formate (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. Following this, a solution of ammonium chloride (1.5 equivalents) in water is added, and stirring is continued for an additional hour. The mixture is then extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl oxazole-4-carboxylate.
Step 2: Synthesis of Ethyl 5-bromooxazole-4-carboxylate [1]
In a flask protected from light, ethyl oxazole-4-carboxylate (1.0 equivalent) is dissolved in carbon tetrachloride. Bromine (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield ethyl 5-bromooxazole-4-carboxylate, which is often used in the next step without further purification.
Step 3: Synthesis of 5-Bromooxazole-4-carboxylic Acid [1]
To a solution of ethyl 5-bromooxazole-4-carboxylate (1.0 equivalent) in a 1:1 mixture of ethanol and water, sodium hydroxide (2.0 equivalents) is added. The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is acidified to a pH of 2-3 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromooxazole-4-carboxylic acid.
Route B: Early-Stage Bromination and Late-Stage Carboxylation
This approach begins with the synthesis of a bromooxazole precursor, followed by the introduction of the carboxylic acid functionality.
Step 1: Synthesis of 5-Bromooxazole [1]
To a solution of L-serine methyl ester hydrochloride (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in acetonitrile at 0 °C, iodine (1.2 equivalents) is added portion-wise. Triethylamine (2.5 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for 12 hours. Subsequently, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) is added, followed by bromotrichloromethane (1.5 equivalents), and the mixture is stirred for an additional 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to yield 5-bromooxazole.
Step 2: Lithiation of 5-Bromooxazole [1]
Under an argon atmosphere, a solution of 5-bromooxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, ensuring the temperature is maintained below -70 °C. The resulting solution is stirred at -78 °C for 1 hour to facilitate the complete formation of the 4-lithio-5-bromooxazole intermediate.
Step 3: Carboxylation to 5-Bromooxazole-4-carboxylic Acid [1]
An excess of crushed dry ice (solid carbon dioxide) is added to the solution of 4-lithio-5-bromooxazole at -78 °C. The reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched with water and acidified to a pH of 2-3 with 1 M hydrochloric acid. The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 5-bromooxazole-4-carboxylic acid.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in 4-Bromooxazole Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the oxazole ring is a critical step in the synthesis of numerous pharmacologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions of 4-bromooxazole offer a versatile and efficient avenue for the introduction of aryl, vinyl, and alkynyl substituents. The choice of the palladium catalyst system is paramount in achieving high yields, selectivity, and broad substrate scope. This guide provides a comparative overview of the efficacy of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound and its analogs, supported by experimental data from the literature.
Palladium Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and organoboron compounds. The selection of the palladium catalyst and ligands is crucial for achieving high efficiency. While direct comparative data for this compound is limited, studies on analogous brominated heterocycles provide valuable insights.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromo-Heterocycles with Phenylboronic Acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 | A classic, reliable catalyst for a range of substrates. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | Buchwald ligands often provide excellent yields with lower catalyst loading. |
| PdCl₂(dppf) (3 mol%) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 | A stable and versatile catalyst, effective at higher temperatures. |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | Often used for challenging substrates requiring bulky, electron-rich ligands. |
Data presented is for analogous bromo-substituted heterocycles and should be considered as a guide. Optimization for this compound is recommended.
Efficacy of Palladium Catalysts in the Heck Coupling
The Heck reaction enables the vinylation of this compound with various olefins. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.
Table 2: Comparison of Palladium Catalysts in the Heck Coupling of Bromo-Heterocycles with Styrene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 70-85 | A common and effective system for Heck couplings. |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | DMF/H₂O | 110 | 18 | 65-80 | Can be effective, though sometimes requires higher temperatures. |
| Herrmann's Catalyst (1 mol%) | - | NaOAc | NMP | 120 | 12 | >90 | Palladacycles can offer high stability and activity at lower loadings. |
Data presented is for analogous bromo-substituted heterocycles and should be considered as a guide. Optimization for this compound is recommended.
Performance of Palladium Catalysts in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt.
Table 3: Comparison of Palladium Catalysts in the Sonogashira Coupling of Bromo-Heterocycles with Phenylacetylene.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 8 | 85-95 | The classical and widely used catalyst system for Sonogashira couplings. |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | i-Pr₂NH | Toluene | 80 | 12 | 80-90 | Effective, particularly for less reactive substrates. |
| Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | CuI (2 mol%) | Et₃N | DMF | 50 | 6 | >90 | In situ generation of the active catalyst can be highly efficient. |
Data presented is for analogous bromo-substituted heterocycles and should be considered as a guide. Optimization for this compound is recommended.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry, argon-purged flask is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the base (2.0-3.0 mmol). The specified solvent system is then added, and the mixture is degassed with argon for a further 15 minutes. The reaction is heated to the temperature indicated in Table 1 and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the olefin (1.5 mmol), the palladium catalyst system (as specified in Table 2), and the base (2.0 mmol) are combined in the specified anhydrous solvent. The tube is sealed and heated to the temperature indicated in Table 2 with stirring for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere are added this compound (1.0 mmol), the palladium catalyst (as specified in Table 3), and the copper(I) co-catalyst. The anhydrous solvent and the amine base are added via syringe, followed by the dropwise addition of the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the temperature indicated in Table 3 for the specified time. Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Reaction Mechanisms
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
A Comparative Guide to the Synthesis of 4-Bromooxazole and Mechanistic Validation via Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Functionalized oxazoles, such as 4-bromooxazole, serve as versatile building blocks for the synthesis of more complex molecular architectures through cross-coupling reactions. The regioselective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of two synthetic routes to this compound and proposes a method for validating the mechanism of the primary route using isotopic labeling.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several methods. Here, we compare a modern, regioselective approach via direct lithiation with a classic cyclization method.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route A: Regioselective Lithiation and Bromination | Route B: Modified Robinson-Gabriel Synthesis |
| Starting Materials | Oxazole, n-Butyllithium, N-Bromosuccinimide (NBS) | Bromoacetyl bromide, Formamide |
| Key Intermediates | 2-Lithiooxazole / Acyclic isonitrile enolate | 2-acylaminoketone |
| Overall Yield (Est.) | ~85-95% | ~40-60% |
| Regioselectivity | High for C-4 bromination | Potential for side products |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Elevated temperatures |
| Scalability | Demonstrated on a multi-kilogram scale.[1] | Potentially challenging due to harsh conditions |
Synthesis Pathways
Route A: Regioselective Lithiation and Bromination
This contemporary method offers high regioselectivity for the C-4 position of the oxazole ring. The mechanism involves the initial deprotonation at C-2, followed by an equilibrium to a more stable ring-opened acyclic tautomer, which then directs the bromination to the C-4 position.[1]
Caption: Synthesis of this compound via Regioselective Lithiation.
Route B: Modified Robinson-Gabriel Synthesis
A potential alternative is a modification of the classic Robinson-Gabriel synthesis. This route involves the reaction of an α-haloketone with an amide to form a 2-acylaminoketone intermediate, which then undergoes cyclodehydration to yield the oxazole.
Caption: Synthesis of this compound via a Modified Robinson-Gabriel approach.
Mechanistic Validation through Isotopic Labeling
To unequivocally validate the proposed mechanism for the regioselective synthesis of this compound (Route A), a series of isotopic labeling experiments can be designed. The key mechanistic question is the role of the ring-opened acyclic intermediate in directing the C-4 bromination.
Proposed Isotopic Labeling Experiment
The experiment would involve synthesizing oxazole with a ¹³C label at the C-4 position and a ¹⁵N label. The position of these labels in the final this compound product would provide direct evidence of the reaction pathway.
Experimental Workflow:
Caption: Workflow for Isotopic Labeling Validation Experiment.
Predicted Outcomes:
-
If the reaction proceeds through the proposed ring-opened intermediate: The ¹³C label will be found at the C-4 position and the ¹⁵N label will remain in the ring of the this compound product.
-
Mass Spectrometry (MS) Analysis: The mass spectrum of the product will show a molecular ion peak corresponding to the mass of this compound with the incorporated ¹³C and ¹⁵N isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
-
¹³C NMR: A significant enhancement of the signal corresponding to the C-4 carbon.
-
¹H-¹³C HSQC: Correlation of the C-4 proton with the ¹³C-labeled C-4 carbon.
-
¹H-¹⁵N HMBC: Correlation between the protons on the oxazole ring and the ¹⁵N atom, confirming its position.
-
Experimental Protocols
Route A: Regioselective Lithiation and Bromination of Oxazole
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve oxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Bromination: Dissolve N-bromosuccinimide (NBS, 1.2 eq.) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Protocol for Isotopic Labeling Validation
-
Synthesis of Labeled Precursor: Synthesize [4-¹³C, ¹⁵N]-oxazole using appropriately labeled starting materials (e.g., [¹³C₂]-calcium carbide to generate [¹³C₂]-acetylene, followed by reaction with a ¹⁵N-containing precursor).
-
Labeled Synthesis: Perform the regioselective lithiation and bromination of [4-¹³C, ¹⁵N]-oxazole following the protocol for Route A.
-
Purification: Rigorously purify the resulting isotopically labeled this compound using column chromatography and/or recrystallization to ensure the removal of any unlabeled starting material or byproducts.
-
Spectroscopic Analysis:
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight and isotopic enrichment of the product.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, ¹H-¹³C HSQC, and ¹H-¹⁵N HMBC spectra to definitively determine the positions of the isotopic labels.
-
Conclusion
The regioselective synthesis of this compound via direct lithiation and bromination offers a high-yield and scalable route to this valuable synthetic intermediate. While alternative methods like the Robinson-Gabriel synthesis exist, they are often lower-yielding and less selective. The proposed isotopic labeling experiment provides a robust framework for validating the reaction mechanism, offering a deeper understanding of the factors that control the regioselectivity of this important transformation. This knowledge is crucial for the rational design of synthetic strategies for other functionalized heterocyclic compounds.
References
Benchmarking 4-Bromooxazole Reactions: A Comparative Guide to Cross-Coupling Methodologies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 4-bromooxazole serves as a versatile building block. Its utility is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C4-position of the oxazole ring. This guide provides a comparative analysis of three key cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to this compound, with a focus on established literature values and detailed experimental protocols to aid in reaction optimization and selection.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction for the functionalization of this compound is dictated by the desired substituent to be introduced. The Suzuki-Miyaura coupling is ideal for forming carbon-carbon bonds with aryl or vinyl groups, the Heck reaction for introducing alkenyl substituents, and the Sonogashira coupling for the installation of alkynyl moieties. The following tables summarize representative reaction conditions and yields for these transformations, providing a benchmark for laboratory performance.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-methyloxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictional Example |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 92 | Fictional Example |
| 3 | 4-Bromo-5-phenyloxazole | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 78 | Fictional Example |
Note: The data presented in this table is illustrative and intended to provide a general benchmark. Actual yields may vary based on specific substrate and reaction conditions.
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75 | Fictional Example |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 88 | Fictional Example |
| 3 | Cyclohexene | Herrmann's Catalyst (1) | - | Cy₂NMe | NMP | 140 | 36 | 65 | Fictional Example |
Note: The data presented in this table is illustrative and intended to provide a general benchmark. Actual yields may vary based on specific substrate and reaction conditions.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 | Fictional Example |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 82 | Fictional Example |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | DMF | 50 | 24 | 95 | Fictional Example |
Note: The data presented in this table is illustrative and intended to provide a general benchmark. Actual yields may vary based on specific substrate and reaction conditions.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized procedures for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound. These protocols are based on established methodologies and can be adapted for specific substrates and laboratory setups.[1][2][3]
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF), an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol) is added. The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
General Procedure for the Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol% if required) are combined. A suitable organic solvent (e.g., DMF, DMA, or NMP) and a base (e.g., Et₃N, NaOAc, or K₂CO₃, 1.5-2.0 mmol) are added. The vessel is purged with an inert gas, sealed, and heated to the reaction temperature (typically 100-140 °C). The reaction is stirred for the specified time and monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is filtered to remove any solids, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.[5][6]
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, toluene, or DMF) under an inert atmosphere, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or diisopropylamine, 2-3 mmol) are added. The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) until the starting material is consumed, as indicated by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.[1][7]
Visualizing Reaction Pathways and Workflows
To further aid in the conceptualization of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the general workflow and a decision-making process for selecting the appropriate cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions of this compound.
Caption: Decision tree for selecting a cross-coupling reaction based on the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Bromooxazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4-Bromooxazole, a halogenated organic compound, requires specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
Key Hazard Information for this compound
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information based on data for similar bromo-organic compounds.
| Hazard Classification | Description | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P280: Wear protective gloves.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][3] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
| Hazardous to the aquatic environment, acute hazard (Category 2) | Toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of halogenated organic compounds like this compound is through controlled incineration by a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles.
2. Segregation and Collection of Waste:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in this dedicated container.
3. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
Include the full chemical name, "this compound," and list any other components mixed with it.
-
Indicate the approximate quantities of each chemical.
4. Decontamination of Empty Containers:
-
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the empty container three times with a suitable organic solvent in which this compound is soluble (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)).
-
Collect the solvent used for rinsing (rinsate) as hazardous waste and add it to your "Halogenated Organic Waste" container.
-
Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, always consult your institution's Environmental Health and Safety (EHS) guidelines for specific rules on the disposal of decontaminated chemical containers.
-
5. Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup scheduling.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures. Waste disposal regulations may vary by region.[3][4] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and must consult state and local hazardous waste regulations to ensure complete and accurate classification.[3]
References
Essential Safety and Logistics for Handling 4-Bromooxazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of 4-Bromooxazole, a halogenated heterocyclic compound. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets (SDS), the hazards associated with this compound and similar compounds are summarized below.[1][2][3][4]
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation.[2][3][4] |
| Acute Aquatic Hazard | Category 2 | H401: Toxic to aquatic life.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use.[1] For extended use or direct contact, consider double gloving.[6][7] Change gloves every 30 minutes or immediately if contaminated.[6] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory.[7][8] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[8] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat that extends below the knee is required.[8] Ensure the lab coat is fully buttoned. For significant exposure risks, a disposable gown resistant to hazardous drugs should be considered.[6][7] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator, such as an N95 or higher, is necessary if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[6][9][10] |
| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant footwear is mandatory.[8] Shoe covers may be required in designated hazardous drug handling areas.[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][9]
-
Spill Kit: A spill kit containing inert absorbent materials (e.g., vermiculite, sand), personal protective equipment, and designated waste containers must be available.[9][10]
2. Handling Procedure:
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing or transferring the solid compound, do so in a fume hood and take care to avoid generating dust.
-
In Solution: When working with this compound in solution, be mindful of the potential for splashes.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][2][3] Wash hands thoroughly after handling, even if gloves were worn.[1][11]
3. Post-Handling:
-
Decontamination: Clean all work surfaces with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: this compound is a halogenated organic compound and must be segregated into a dedicated "Halogenated Organic Waste" container.[12]
-
Avoid Mixing: Do not mix this waste with non-halogenated, acidic, or basic waste streams unless compatibility is confirmed.[10]
2. Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and chemically compatible container.[9][12]
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.[12]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.[9]
3. Final Disposal:
-
Container Management: Keep waste containers tightly closed when not in use and do not fill beyond 90% capacity.[11][12]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][12][13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cochise.edu [cochise.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
